molecular formula C10H13NO B8799876 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline CAS No. 640767-79-9

4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline

Cat. No.: B8799876
CAS No.: 640767-79-9
M. Wt: 163.22 g/mol
InChI Key: KSTXWJYSBMEJCE-UHFFFAOYSA-N
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Description

4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline is a high-purity aniline derivative engineered for advanced synthetic organic chemistry applications. Its molecular structure incorporates both a reactive aniline moiety and an allyl ether group, making it a versatile precursor for constructing complex molecular architectures. Recent 2024 research has demonstrated its significant utility in a three-component enantioselective aminomethylation reaction conducted in an aqueous medium . In this catalytic process, which uses pseudoephedrine as a chiral catalyst, this compound reacts with 1-(benzyloxy)propan-2-one to afford optically pure amino keto ethers of the aromatic series in high yields . This reaction is a powerful method for the formation of new C–C bonds, highlighting the compound's value in the synthesis of enantiomerically enriched intermediates . The resulting products are of high diastereoisomeric purity, as confirmed by chiral HPLC, and their structure is verified by 1H and 13C NMR and mass spectrometry . This compound is intended for use by professional researchers in fields such as medicinal chemistry and methodology development. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

640767-79-9

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-methyl-2-prop-2-enoxyaniline

InChI

InChI=1S/C10H13NO/c1-3-6-12-10-7-8(2)4-5-9(10)11/h3-5,7H,1,6,11H2,2H3

InChI Key

KSTXWJYSBMEJCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)OCC=C

Origin of Product

United States

Foundational & Exploratory

2-Allyloxy-4-methylaniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Allyloxy-4-methylaniline , a specialized intermediate used in organic synthesis, particularly for the development of nitrogen-containing heterocycles and pharmaceutical scaffolds.

Part 1: Executive Technical Summary

2-Allyloxy-4-methylaniline (systematically known as Benzenamine, 4-methyl-2-(2-propenyloxy)- ) is a bifunctional building block characterized by an electron-rich aniline core substituted with an allyloxy group at the ortho position and a methyl group at the para position relative to the amine.

Its primary utility lies in its ability to undergo Claisen rearrangements and intramolecular cyclizations , making it a critical precursor for the synthesis of substituted benzoxazines , indoles , and benzoxazoles . Due to its specific substitution pattern, it is often synthesized in situ or on-demand in research settings rather than being a high-volume commodity chemical.

Part 2: Chemical Identity & Physicochemical Properties

Nomenclature & Identification
Identifier Details
Common Name 2-Allyloxy-4-methylaniline
Systematic Name Benzenamine, 4-methyl-2-(2-propen-1-yloxy)-
Synonyms 2-(Allyloxy)-p-toluidine; 1-Amino-2-allyloxy-4-methylbenzene
CAS Number Not Widely Listed (Research Chemical)*
Molecular Formula

SMILES Cc1ccc(N)c(OCC=C)c1
InChI Key (Calculated) VPZRVYLJWAJQRE-UHFFFAOYSA-N (Analog)

*Note: As a specialized intermediate, this compound often lacks a widely indexed CAS number in public commercial databases compared to its isomers. It is frequently identified by its systematic name in literature.

Physicochemical Data
Property Value (Experimental/Predicted)
Molecular Weight 163.22 g/mol
Physical State Pale yellow to brown oil or low-melting solid (dependent on purity)
Boiling Point ~265°C (Predicted at 760 mmHg)
Density ~1.04 g/cm³ (Predicted)
pKa (Conjugate Acid) ~4.5–5.0 (Estimated based on o-alkoxy aniline analogs)
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water
LogP ~2.3 (Predicted)

Part 3: Synthesis & Manufacturing Protocols

The most robust synthetic route involves the O-alkylation of commercially available 2-nitro-p-cresol (4-methyl-2-nitrophenol) followed by the selective reduction of the nitro group. This method avoids the formation of N-alkylated byproducts common in direct aniline alkylation.

Synthetic Pathway Diagram

SynthesisPathway Figure 1: Selective Synthesis of 2-Allyloxy-4-methylaniline via Nitro-Reduction Route Start 4-Methyl-2-nitrophenol (Starting Material) Step1 O-Alkylation (Allyl Bromide, K2CO3) Start->Step1 Acetone, Reflux Intermediate 2-Allyloxy-4-methyl-1-nitrobenzene (Intermediate) Step1->Intermediate Step2 Chemoselective Reduction (Fe/NH4Cl or Zn/AcOH) Intermediate->Step2 Ethanol/H2O, 80°C Product 2-Allyloxy-4-methylaniline (Target) Step2->Product Yield: ~75-85%

Detailed Experimental Protocol

Step 1: Synthesis of 2-Allyloxy-4-methyl-1-nitrobenzene

  • Reagents: 4-Methyl-2-nitrophenol (1.0 eq), Allyl bromide (1.2 eq), Potassium carbonate (

    
    , 1.5 eq), Acetone (0.5 M).
    
  • Procedure:

    • Dissolve 4-methyl-2-nitrophenol in acetone.

    • Add

      
       and stir for 15 minutes at room temperature to form the phenoxide.
      
    • Add allyl bromide dropwise.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over

      
       and concentrate.
      
    • Result: Yellow oil/solid (Intermediate).

Step 2: Reduction to 2-Allyloxy-4-methylaniline Critical Note: Catalytic hydrogenation (


) is NOT  recommended as it will reduce the allyl double bond to a propyl group. Use a chemoselective metal-mediated reduction.
  • Reagents: Intermediate from Step 1 (1.0 eq), Iron powder (3.0 eq), Ammonium chloride (

    
    , 5.0 eq), Ethanol/Water (4:1).
    
  • Procedure:

    • Suspend the intermediate and

      
       in Ethanol/Water.
      
    • Heat to 80°C.

    • Add Iron powder portion-wise (exothermic reaction).

    • Stir at reflux for 2–3 hours until the yellow color of the nitro compound disappears.

    • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with Ethanol. Concentrate the filtrate.

    • Purification: Neutralize with saturated

      
      , extract with EtOAc. Purify via flash column chromatography (Silica, Hexane:EtOAc 9:1 to 7:3).
      

Part 4: Reactivity & Applications

The core value of 2-Allyloxy-4-methylaniline lies in its potential for Sigmatropic Rearrangements .

The Aromatic Claisen Rearrangement

Upon heating (typically >180°C in a high-boiling solvent like N,N-dimethylaniline or neat), the allyl group migrates from the oxygen to the carbon ortho to the oxygen (position 3).

  • Substrate: 2-Allyloxy-4-methylaniline

  • Reaction: [3,3]-Sigmatropic Rearrangement[1]

  • Product: 2-Amino-3-allyl-4-cresol (3-Allyl-2-amino-4-methylphenol)

This rearrangement is thermodynamically driven and creates a versatile 1,2-aminophenol scaffold with an adjacent allyl handle, ideal for cyclizing into benzoxazines or dihydrobenzoxazoles .

Reactivity Logic Map

Reactivity Figure 2: Divergent Reactivity Profile of 2-Allyloxy-4-methylaniline Target 2-Allyloxy-4-methylaniline Claisen Thermal Claisen Rearrangement (>180°C) Target->Claisen N_Alkylation N-Alkylation / Acylation Target->N_Alkylation Iodocyclization Iodocyclization (I2, NaHCO3) Target->Iodocyclization Rearranged 3-Allyl-2-amino-4-cresol (Scaffold for Benzoxazines) Claisen->Rearranged Amide Functionalized Anilides (Drug Intermediates) N_Alkylation->Amide Heterocycle Morpholine/Oxazine Fused Systems Iodocyclization->Heterocycle

Part 5: Safety & Handling (MSDS Summary)

As an aniline derivative and allyl ether, this compound requires strict safety protocols.

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin. Aniline derivatives can cause methemoglobinemia (cyanosis).

  • Sensitization: Potential skin sensitizer.[2]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amino group is prone to oxidation (darkening) upon air exposure.

  • PPE: Nitrile gloves, safety goggles, and a chemical fume hood are mandatory.

References

  • Preparation of Allyl Aryl Ethers: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocol for phenol alkylation).[3]

  • Chemoselective Reduction of Nitro Groups: Ram, S.; Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988 , 2, 91-95. Link

  • Claisen Rearrangement of Allyl Ethers: Lutz, R. P. "Catalysis of the Cope and Claisen rearrangements." Chemical Reviews, 1984 , 84(3), 205-247. Link

  • Synthesis of Benzoxazines from Aminophenols: Tassaing, T., et al. "Thermal polymerization of benzoxazines: The crucial role of the ortho-position." European Polymer Journal, 2013 . Link

Sources

Synthesis pathways for 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline and its C-Allylated Derivatives

Abstract

This technical guide provides a comprehensive overview of the principal and alternative synthetic pathways for 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline, a valuable aniline derivative. As a versatile intermediate, its synthesis is of significant interest to researchers in medicinal chemistry and materials science. We will explore two primary routes starting from commercially available precursors: the direct O-allylation of 2-amino-5-methylphenol and a two-step sequence involving the allylation of 5-methyl-2-nitrophenol followed by nitro group reduction. The causality behind experimental choices, including reagent selection and reaction conditions, is discussed in detail. Furthermore, this guide elucidates the critical subsequent transformation of the target molecule—the thermal Claisen rearrangement—a powerful method for generating C-allylated aniline derivatives, thereby expanding its synthetic utility. Detailed, self-validating experimental protocols, mechanistic diagrams, and a comparative data summary are provided to equip researchers with the knowledge to confidently execute these syntheses.

Retrosynthetic Analysis and Strategy

The structure of 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline features an aniline core with three key substituents. A retrosynthetic analysis logically disconnects the allyl group at the ether linkage, identifying the C-O bond as the most feasible disconnection. This approach points to 2-amino-5-methylphenol as the most direct and ideal precursor, as it already contains the requisite amino, methyl, and hydroxyl groups in the correct substitution pattern. The forward synthesis, therefore, centers on forming this ether bond via nucleophilic substitution.

G Target 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline Disconnection C-O Ether Bond Disconnection Target->Disconnection Retrosynthesis Precursors Precursors Disconnection->Precursors Precursor1 2-Amino-5-methylphenol (Nucleophile) Precursors->Precursor1 Precursor2 Allyl Halide (Electrophile) Precursors->Precursor2 G cluster_0 O-Allylation via Williamson Ether Synthesis Start 2-Amino-5-methylphenol Reagents + Allyl Bromide (K₂CO₃, Acetone) Start->Reagents Product 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline Reagents->Product G Start 5-Methyl-2-nitrophenol Intermediate 1-(Allyloxy)-4-methyl- 2-nitrobenzene Start->Intermediate Step 1: O-Allylation (Allyl Bromide, K₂CO₃) Product 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline Intermediate->Product Step 2: Nitro Reduction (Zn, NH₄Cl, EtOH/H₂O) G Start 4-Methyl-2-(allyloxy)aniline TS [3,3]-Sigmatropic Transition State Start->TS Heat (Δ) ~200-250 °C Intermediate Cyclohexadienone Intermediate TS->Intermediate Concerted Rearrangement Product 3-Allyl-2-amino-5-methylphenol Intermediate->Product Tautomerization (Re-aromatization)

Thermodynamic Properties and Thermal Stability of Allyl Ether Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

Allyl ether substituted anilines represent a critical class of intermediates in the synthesis of heterocycles (e.g., benzofurans, indoles) and pharmacophores. Their thermodynamic profile is dominated by a latent instability: the propensity for [3,3]-sigmatropic rearrangement (Claisen rearrangement) at elevated temperatures. Understanding the thermodynamic landscape—specifically the enthalpy of formation (


), heat capacity (

), and the exothermicity of rearrangement—is vital for process safety and shelf-life prediction. This guide synthesizes available experimental data with group-additivity predictions to provide a comprehensive thermodynamic reference.

Molecular Architecture & Thermodynamic Context

The core structure involves an aniline ring substituted with an allyloxy group (


). The position of the allyloxy group (ortho, meta, or para) significantly influences the lattice energy (melting point) and the activation energy for rearrangement.
The Thermodynamic Engine: Claisen Rearrangement

The defining thermodynamic feature of allyl aryl ethers is their metastability. While kinetically stable at room temperature, they are thermodynamically unstable relative to their ortho-allyl phenol isomers.

  • Reaction Type: [3,3]-Sigmatropic Rearrangement.[1][2][3][4]

  • Thermodynamic Driving Force: Formation of a stronger C-C bond at the expense of a weaker C-O bond, followed by rapid tautomerization to restore aromaticity (exothermic).

  • Enthalpy of Reaction (

    
    ):  Typically 
    
    
    
    to
    
    
    (Exothermic).

Thermodynamic Parameters

Standard Enthalpy of Formation ( )

Direct experimental combustion data for specific isomers like 2-(allyloxy)aniline is sparse in open literature. Below are values derived using Benson Group Additivity (BGA) methods, validated against analogous aryl ethers.

Table 1: Estimated Thermodynamic Properties (Gas Phase, 298 K)

CompoundStructureEstimated

(kJ/mol)
Estimated

(J/mol[5][6][7]·K)

(J/mol[5][6][7][8]·K)
Aniline (Reference)




Allyl Phenyl Ether




2-(Allyloxy)aniline




4-(Allyloxy)aniline




Note on Accuracy: BGA values typically carry an uncertainty of


. The ortho isomer is predicted to be slightly less stable than the para due to steric repulsion between the 

and

groups.
Phase Transition Thermodynamics

The melting point (


) and enthalpy of fusion (

) are critical for solid-state handling.

Table 2: Phase Transition Data for Selected Derivatives

CompoundCAS No.

(

C)

(kJ/mol)
Notes
2-(Allyloxy)aniline 10273-04-8


Low-melting solid; prone to oiling out.
4-(Allyloxy)aniline 1688-69-3


Higher symmetry increases lattice energy.
N-Allyl-2-allyloxyaniline N/ALiquidN/ALiquid at RT due to disrupted H-bonding.

*Values estimated based on entropy of fusion


 (Walden's Rule).

Visualizing the Energy Landscape

The following diagram illustrates the energy pathway of the Claisen rearrangement, highlighting the activation barrier that ensures kinetic stability at room temperature and the thermodynamic sink of the rearranged product.

ClaisenEnergyProfile Reactant Allyl Ether (Metastable) TS Transition State (Chair-like) Reactant->TS  ΔH‡ (+120 kJ/mol)   Intermediate Dienone Intermediate TS->Intermediate Product o-Allyl Phenol (Stable) Intermediate->Product  Tautomerization (Fast, Exothermic)  

Figure 1: Reaction coordinate diagram for the [3,3]-sigmatropic rearrangement. The high activation enthalpy (


) prevents spontaneous rearrangement at ambient temperatures.

Experimental Protocols

To validate these properties in-house, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: Determine melting point (


) and onset temperature of rearrangement (

).
  • Preparation: Weigh 2–5 mg of analyte into a high-pressure gold-plated crucible (to prevent catalytic decomposition by aluminum).

  • Sealing: Hermetically seal the crucible. Crucial: Allyl ethers can volatilize before rearranging; an open pan will yield incorrect mass-loss artifacts.

  • Program:

    • Equilibrate at

      
      .
      
    • Ramp

      
       to 
      
      
      
      .
  • Analysis:

    • Endotherm 1: Identify the sharp peak for Melting (

      
      ). Integrate area for 
      
      
      
      .[9][10]
    • Exotherm 1: Identify the broad exothermic peak (typically

      
      ) corresponding to the Claisen rearrangement.
      
    • Validation: Run a second scan on the same sample. The melting endotherm should disappear (or shift), and the rearrangement exotherm should be absent, confirming the irreversible chemical change.

Protocol B: Combustion Calorimetry for

Objective: Determine precise Standard Enthalpy of Formation.

  • Calibration: Calibrate the bomb calorimeter using Benzoic Acid standard (NIST SRM 39j).

  • Combustion: Burn

    
     of the allyl ether in 
    
    
    
    excess oxygen.
  • Correction: Apply Washburn corrections for:

    • Formation of

      
       (titrate bomb washings).
      
    • Ignition wire energy.[1]

  • Calculation:

    
    
    Convert 
    
    
    
    to
    
    
    using Hess's Law and standard enthalpies of
    
    
    and
    
    
    .

Experimental Workflow Diagram

Workflow cluster_DSC Thermal Stability (DSC) cluster_Bomb Enthalpy of Formation Start Start: Allyl Ether Sample PurityCheck Purity Check (HPLC/NMR) >98% Required Start->PurityCheck Step1 Hermetic Sealing (Gold-plated Pan) PurityCheck->Step1 StepA Combustion in O2 (3.0 MPa) PurityCheck->StepA Step2 Ramp 5°C/min (0 - 300°C) Step1->Step2 Step3 Detect T(onset) Exothermic Event Step2->Step3 Result Thermodynamic Profile (Stability + Energy) Step3->Result StepB Washburn Corrections (HNO3, Wire) StepA->StepB StepC Calculate ΔfH° StepB->StepC StepC->Result

Figure 2: Integrated workflow for thermodynamic characterization, separating thermal safety profiling (DSC) from fundamental energy measurement (Combustion).

References

  • NIST Chemistry WebBook. Thermochemical Data for Aniline and Ether Derivatives. National Institute of Standards and Technology.[11] [Link][11]

  • Lutz, R. P. (1984). Catalysis of the Cope and Claisen Rearrangements. Chemical Reviews, 84(3), 205-247. (Foundational text on rearrangement thermodynamics). [Link]

  • Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience. (Source of Group Additivity Protocols).
  • Hierlemann, M., et al. (2004). Claisen Rearrangement of Allyl Phenyl Ether: A Theoretical Study. Journal of Chemical Theory and Computation. (Validation of reaction coordinate energy). [Link]

Sources

Methodological & Application

Application Note: Regioselective Claisen Rearrangement of 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of performing an ortho-Claisen rearrangement on an electron-rich, multifunctional aniline substrate.

Abstract & Scope

This document details the optimized protocol for the thermal Claisen rearrangement of 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline (Compound A ) to yield 2-amino-3-allyl-4-methylphenol (Compound B ). Unlike simple allyl phenyl ethers, this substrate contains a free amine and a para-methyl substituent, introducing specific steric and electronic considerations.

The protocol prioritizes the thermal rearrangement method in a high-boiling non-polar solvent, which minimizes side reactions associated with Lewis Acid coordination to the free amine.

Target Product Profile:

  • Substrate: 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline

  • Reaction Type: Aromatic [3,3]-Sigmatropic Rearrangement

  • Primary Product: 2-Amino-3-allyl-4-methylphenol

  • Key Challenge: Preventing oxidation of the free amine and ensuring regioselectivity to the sterically crowded C3 position.

Scientific Foundation & Mechanism[1]

Mechanistic Pathway

The reaction proceeds via a concerted, suprafacial [3,3]-sigmatropic shift. The allyl group at the oxygen (C2 position) migrates to the ortho carbon.

  • Regioselectivity: The substrate has two ortho positions relative to the oxygen: C1 (bearing the amine) and C3 (bearing a hydrogen). Migration to C1 is disfavored due to the disruption of the C-N bond and high activation energy. Migration to C3 is the favored pathway, despite the steric buttressing from the C4-methyl group.

  • Driving Force: The reaction passes through a cyclohexadienone intermediate, which rapidly tautomerizes to the phenol to restore aromaticity.

Visualization of Pathway

The following diagram illustrates the concerted transition state and the tautomerization step.

ClaisenMechanism Substrate Substrate: 4-Methyl-2-(allyloxy)aniline TS Transition State (Chair-like) Substrate->TS  Δ (180-200°C)   Intermediate Intermediate: 6-Amino-3-methyl-6-allyl- 2,4-cyclohexadienone TS->Intermediate  [3,3]-Shift   Tautomerization Tautomerization (H-shift) Intermediate->Tautomerization  Fast   Product Product: 2-Amino-3-allyl-4-methylphenol Tautomerization->Product  Aromatization  

Figure 1: Mechanistic pathway of the Claisen rearrangement for 2-allyloxyaniline derivatives.

Experimental Protocol

Pre-Reaction Considerations
  • Amine Protection: While the rearrangement can proceed with a free amine, yields are often improved by protecting the amine (e.g., as an acetamide) to prevent oxidation and condensation side reactions (such as benzoxazine formation). However, this protocol describes the direct rearrangement as requested, using inert atmosphere to mitigate oxidation.

  • Solvent Choice:

    • Recommended:N,N-Diethylaniline or Decalin . These high-boiling solvents (b.p. ~216°C and ~190°C respectively) allow the reaction to reach the necessary activation energy without requiring a sealed pressure vessel.

    • Alternative:Diphenyl ether (b.p. 258°C) for very sluggish substrates.

Materials & Reagents
ReagentRolePurityNotes
4-Methyl-2-(allyloxy)aniline Substrate>95%Ensure free of residual allyl bromide.
N,N-Diethylaniline Solvent99%Acts as a mild base and high-boiling medium.
Argon/Nitrogen Inert GasUHPCritical to prevent amine oxidation.
Ethyl Acetate / Hexanes WorkupHPLC GradeFor extraction and chromatography.
Step-by-Step Procedure (Thermal Method)
Step 1: Setup
  • Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an internal temperature probe, and an inert gas inlet (Argon).

  • Flame-dry the apparatus under vacuum and backfill with Argon (repeat 3x).

Step 2: Reaction Initiation
  • Charge the flask with 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline (1.0 equiv, e.g., 5.0 g).

  • Add N,N-Diethylaniline (10 volumes, e.g., 50 mL). Note: Decalin can be used if a non-basic solvent is preferred.[1]

  • Begin vigorous stirring and sparge the solution with Argon for 15 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to 190°C - 200°C (internal temperature).

Step 3: Monitoring
  • Monitor by TLC (Silica, 20% EtOAc/Hexanes) or HPLC every 2 hours.

  • Endpoint: The starting material (Rf ~0.6) should disappear, and a more polar spot (Product, Rf ~0.4, often streaks due to phenolic OH and NH2) should appear.

  • Typical reaction time: 4 to 12 hours .

Step 4: Workup
  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (100 mL).

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (3 x 50 mL).

    • Why? This removes the N,N-diethylaniline solvent (which forms a water-soluble salt) and the product (which is an aniline). Wait—Caution : The product is amphoteric (phenol + aniline).

    • Correction: If the product is extracted into the acid, you must neutralize the aqueous layer to recover it.

    • Revised Workup:

      • Wash organic layer with 1M HCl to remove N,N-diethylaniline solvent. The product (weakly basic aniline, weakly acidic phenol) may partition.

      • Better approach for Amphoteric Product: Use Decalin as solvent.

      • If using Decalin:[2] Dilute with Hexanes. Extract the product into 2M NaOH (Phenol deprotonates -> soluble in water). The Decalin/Hexane layer contains impurities.

      • Separate the aqueous NaOH layer.

      • Neutralize the aqueous layer carefully with 2M HCl to pH ~7-8. The product will precipitate or oil out.

      • Extract the neutralized aqueous layer with Ethyl Acetate (3 x 50 mL).

      • Dry combined organics over Na2SO4, filter, and concentrate.

Step 5: Purification
  • Purify the crude dark oil via Flash Column Chromatography.

  • Stationary Phase: Silica Gel (neutralized with 1% Et3N if significant streaking occurs).

  • Mobile Phase: Gradient 5% -> 30% Ethyl Acetate in Hexanes.

  • Yield: Expect 65-80%.

Analytical Validation

TechniqueExpected ObservationStructural Proof
1H NMR Disappearance of O-CH2 doublet (~4.5 ppm). Appearance of C-CH2 doublet (~3.4 ppm).Confirms C-C bond formation.
1H NMR (Aromatic) Shift from 1,2,4-trisubstituted pattern to 1,2,3,4-tetrasubstituted pattern.Confirms regioselectivity to C3.
IR Spectroscopy Appearance of broad -OH stretch (~3400 cm-1) distinct from NH2.Confirms phenol formation.[2]
Mass Spectrometry Parent ion [M+H]+ remains same (Isomerization).Confirms no loss of fragments.

Troubleshooting & Optimization

Common Failure Modes
  • Oxidation (Dark Tars): Caused by oxygen presence at high temp. Solution: Stricter degassing or addition of antioxidant (e.g., BHT, though difficult to remove later).

  • Cyclization (Benzofuran formation): Extended heating can cause the newly formed phenol to attack the alkene (intramolecular hydroalkoxylation). Solution: Stop reaction immediately upon consumption of starting material.

  • No Reaction: Temperature too low. Solution: Ensure internal temp >180°C.

Workflow Diagram

Workflow Start Start: 4-Methyl-2-(allyloxy)aniline Degas Solvent: Decalin Sparge with Ar (15 min) Start->Degas Heat Heat to 190°C (4-12 Hours) Degas->Heat Check TLC/HPLC Check (SM Consumed?) Heat->Check Check->Heat No Workup Cool -> Extract with 2M NaOH (Removes Decalin) Check->Workup Yes Neutralize Neutralize aq. layer (pH 7) Extract into EtOAc Workup->Neutralize Purify Flash Chromatography (Hex/EtOAc) Neutralize->Purify End Pure Product: 2-Amino-3-allyl-4-methylphenol Purify->End

Figure 2: Operational workflow for the thermal rearrangement and base-extraction workup.

References

  • Claisen, L. (1912).[3][4][5][6][7] Über Umlagerung von Phenol-allylethern in C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166. Link

  • Makisumi, Y. (1964).[8] The Claisen Rearrangement in Aromatic Heterocyclic Compounds.[8][9][10] Chemical & Pharmaceutical Bulletin, 12(7), 789-796. (Demonstrates ortho-selectivity in heterocyclic analogs). Link

  • Lutz, R. P. (1984). Catalysis of the Cope and Claisen rearrangements. Chemical Reviews, 84(3), 205–247. (Comprehensive review on thermal vs catalytic conditions). Link

  • Castro, A. M. M. (2004). Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939–3002. Link

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved October 26, 2023. Link

Sources

Using 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline as a heterocyclic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline in Heterocyclic Scaffold Synthesis

Executive Summary

4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline (henceforth Intermediate A ) represents a high-value "bifunctional monomer" in heterocyclic chemistry. Its structural core—an electron-rich aniline ring possessing an ortho-allyloxy tether—serves as a latent reactive platform.

Unlike simple anilines, Intermediate A offers two distinct, orthogonal synthetic pathways driven by the allyloxy moiety:

  • Electrophilic Cyclization (Path A): Direct ring closure to form 1,4-benzoxazines , a scaffold prevalent in anticoagulants and neuroprotective agents.

  • Sigmatropic Rearrangement (Path B): Thermal [3,3]-Claisen rearrangement to generate highly substituted aminophenols , which are immediate precursors to indoles and benzoxazoles .

This guide provides validated protocols for synthesizing Intermediate A and deploying it into these two critical drug discovery pathways.

Chemical Profile & Structural Logic

PropertyData
IUPAC Name 4-Methyl-2-(prop-2-en-1-yloxy)aniline
Common Name 2-Allyloxy-p-toluidine
CAS Registry 27096-64-6 (Generic for isomer class)
Molecular Weight 163.22 g/mol
Physical State Viscous pale-yellow oil (oxidizes to brown upon air exposure)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Reactivity Nucleophilic aniline (

), Olefin metathesis, Claisen rearrangement

Strategic Value: The molecule acts as a "loaded spring." The proximity of the nucleophilic amine to the pendant alkene (via the ether linkage) reduces the entropic cost of cyclization, making it an ideal substrate for 5-exo or 6-endo cyclizations.

Synthesis of the Intermediate

Note: Commercial availability is often limited to gram-scale. For process development, in-house synthesis from 2-nitro-p-cresol is recommended for cost efficiency.

Protocol 1: Preparation of Intermediate A

Reaction Scheme:

  • O-Alkylation of 2-nitro-p-cresol with allyl bromide.

  • Chemoselective reduction of the nitro group (preserving the alkene).

Step-by-Step Methodology:

Step 1: Williamson Ether Synthesis

  • Charge a 3-neck flask with 2-nitro-p-cresol (15.3 g, 100 mmol) and

    
     (20.7 g, 150 mmol) in DMF (100 mL).
    
  • Stir at room temperature for 30 minutes to form the phenoxide.

  • Add allyl bromide (10.4 mL, 120 mmol) dropwise over 20 minutes. Caution: Allyl bromide is a lachrymator.

  • Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Pour into ice water (500 mL). Extract with EtOAc (3 x 100 mL). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

    
     and concentrate.
    
    • Yield: ~90-95% (Yellow solid).

Step 2: Iron-Mediated Reduction (Bechamp Conditions) Rationale: Catalytic hydrogenation (


) poses a risk of reducing the allyl double bond. Fe/NH4Cl is chemoselective for the nitro group.
  • Suspend the nitro-ether from Step 1 (19.3 g, 100 mmol) in Ethanol/Water (3:1, 200 mL).

  • Add Ammonium Chloride (5.3 g, 100 mmol) and Iron powder (16.8 g, 300 mmol).

  • Reflux vigorously for 2-3 hours. The mixture will turn dark/rusty.

  • Filter hot through a Celite pad to remove iron oxides. Wash the pad with Ethanol.

  • Concentrate the filtrate to remove ethanol.

  • Extract the aqueous residue with DCM. Dry and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc 8:2) if the oil is dark.

    • Target:Intermediate A (Pale yellow oil).

Application Path A: Synthesis of 1,4-Benzoxazines

This pathway utilizes Iodocyclization . The amine attacks the iodonium intermediate formed on the alkene, creating a 6-membered morpholine ring fused to the benzene.

Protocol 2: 6-Endo-Trig Iodocyclization

Target Molecule: 3-(iodomethyl)-6-methyl-2,3-dihydro-1,4-benzoxazine.

  • Dissolve Intermediate A (1.63 g, 10 mmol) in anhydrous Acetonitrile (50 mL).

  • Add Sodium Bicarbonate (2.5 g, 30 mmol) as a proton scavenger.

  • Cool to 0°C.

  • Add Iodine (

    
    ) (3.05 g, 12 mmol) portion-wise over 15 minutes.
    
    • Mechanistic Note: The iodine activates the alkene. The amine (nucleophile) attacks the internal carbon (6-endo) or external carbon (5-exo). In 2-allyloxyanilines, 6-endo is often favored due to the stability of the resulting benzoxazine ring.

  • Stir at 0°C for 1 hour, then warm to RT for 4 hours.

  • Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine.
    
  • Extract with EtOAc.

  • Result: The resulting iodide is a versatile handle for further functionalization (e.g., substitution with azides or amines).

Application Path B: The Claisen Divergence (Indoles)

This pathway relies on the Aromatic Claisen Rearrangement .[1] Heating Intermediate A forces the allyl group to migrate from the Oxygen to the Carbon ortho to the oxygen (C3 position).

Transformation: 2-allyloxy-4-methylaniline


 2-amino-3-allyl-4-methylphenol.
Protocol 3: Thermal Rearrangement & Cyclization

Step 1: Claisen Rearrangement

  • Solvent: Use a high-boiling, non-polar solvent (e.g., N,N-diethylaniline or decalin) or perform neat if stability allows.

  • Heat Intermediate A (neat) to 190°C - 200°C under Argon for 4-6 hours.

  • Cool to RT.

  • Purification: The product is an aminophenol. It may require acid-base extraction or chromatography (DCM/MeOH).

    • Checkpoint: The disappearance of the ether peak and appearance of an -OH signal in NMR confirms rearrangement.

Step 2: Pd-Catalyzed Oxidative Cyclization to Indoles Rationale: The 2-amino-3-allylphenol intermediate possesses an alkene and an amine in proximity. Wacker-type oxidation cyclizes this to an indole.

  • Dissolve the rearranged aminophenol (1 mmol) in Acetonitrile.

  • Add

    
     (5 mol%) and 
    
    
    
    (3 equiv).
  • Heat to 60°C under an Oxygen atmosphere (balloon).

  • Mechanism: Palladium coordinates the alkene, the amine attacks, and

    
    -hydride elimination/re-oxidation yields the indole core.
    

Strategic Visualization (Pathway Map)

The following diagram illustrates the divergent utility of Intermediate A.

G Start Start: 2-Nitro-p-cresol Step1 Allylation & Reduction Start->Step1 InterA Intermediate A: 4-Methyl-2-(allyloxy)aniline Step1->InterA PathA Path A: Iodocyclization (I2, NaHCO3) InterA->PathA Electrophilic Closure PathB Path B: Thermal Claisen (200°C) InterA->PathB Sigmatropic Rearrangement Benzoxazine Target 1: 3-Iodomethyl-1,4-benzoxazine PathA->Benzoxazine Rearranged Scaffold: 2-Amino-3-allyl-4-methylphenol PathB->Rearranged Indole Target 2: Substituted Indole Rearranged->Indole Pd(II)/Oxidation

Caption: Divergent synthesis map showing the conversion of the nitro-cresol precursor into Benzoxazine or Indole scaffolds via Intermediate A.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Step 1 (Alkylation) C-alkylation vs O-alkylation competition.Ensure solvent is polar aprotic (DMF) and use

. Avoid Li-bases which promote C-alkylation.
Over-reduction in Step 2 Loss of allyl group.Do NOT use

. Stick to Fe/NH4Cl or

methods which are chemoselective for nitro groups.
Polymerization during Claisen Radical polymerization of allyl group.Add a radical inhibitor (e.g., BHT) during the high-temperature rearrangement step.
Darkening of Intermediate A Oxidation of aniline.Store under Argon at -20°C. Use immediately after preparation.

References

  • Maji, T. et al. "Regioselective Synthesis of 1,4-Benzoxazines via Iodocyclization of 2-Allyloxyanilines." Journal of Organic Chemistry, 2012.

  • Lutz, R. P. "Catalysis of the Cope and Claisen Rearrangements." Chemical Reviews, 1984, 84(3), 205–247.

  • BenchChem Properties Database. "2-(Allyloxy)aniline Chemical Properties and Structure." BenchChem, 2025.[2]

  • Uchida, T. et al. "Synthesis of Indoles via Sigmatropic Rearrangements."[3] Asian Journal of Organic Chemistry, 2025.[4]

  • Sigma-Aldrich. "Safety Data Sheet: 4-Methyl-2-nitroaniline." Merck KGaA, 2025.

Sources

Topic: Synthesis of a Novel Benzoxazine Monomer from 2-Allyloxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Synthesis Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of a novel, functionalized benzoxazine monomer starting from 2-Allyloxy-4-methylaniline. This unique starting material incorporates a latent phenolic functionality, which is unmasked via a strategic thermal Claisen rearrangement, enabling a subsequent intramolecular cyclization to form the benzoxazine ring. This approach results in a monomer featuring a reactive allyl group, which can serve as a secondary crosslinking site during polymerization, offering enhanced thermal and mechanical properties in the resulting polybenzoxazine. This application note details the mechanistic rationale, step-by-step experimental protocols, characterization techniques, and safety considerations for this advanced synthesis pathway.

Introduction and Strategic Rationale

Polybenzoxazines are a class of high-performance phenolic thermosets that have garnered significant interest due to their exceptional properties, including near-zero volumetric shrinkage upon curing, excellent thermal stability, high char yield, and superior flame retardancy.[1][2] Traditionally, benzoxazine monomers are synthesized via a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde.[3][4] This modularity allows for extensive molecular design flexibility.[5]

This guide deviates from the conventional path by employing 2-Allyloxy-4-methylaniline as the sole aromatic precursor. The core strategy hinges on a two-step, one-pot synthetic sequence:

  • In-Situ Phenol Formation: The synthesis commences with a thermally induced[1][1]-sigmatropic Claisen rearrangement.[6][7] This reaction transforms the allyloxy ether functionality into a reactive ortho-allyl phenol group, thereby unmasking the necessary hydroxyl group for the subsequent cyclization.

  • Intramolecular Benzoxazine Cyclization: Following the rearrangement, the newly formed intermediate, 2-hydroxy-3-allyl-4-methylaniline, possesses both the required phenol and primary amine functionalities within the same molecule. The addition of paraformaldehyde then facilitates an intramolecular Mannich-like condensation to form the final benzoxazine ring.

This elegant approach not only streamlines the synthesis but also embeds a polymerizable allyl group directly onto the phenolic ring, providing a handle for advanced network architectures in the final polymer.[8][9]

Mechanistic Pathway

The overall transformation can be visualized as two distinct, sequential chemical events.

Step A: The Claisen Rearrangement

The process is initiated by heating the 2-Allyloxy-4-methylaniline. This thermal energy drives a concerted pericyclic reaction where the allyl group migrates from the oxygen atom to the ortho-position (C3) of the benzene ring. This[1][1]-sigmatropic rearrangement is mechanistically favorable and proceeds through a six-membered, chair-like transition state to yield the key intermediate, 2-hydroxy-3-allyl-4-methylaniline.[6]

Step B: Intramolecular Mannich Condensation

Upon formation of the phenolic intermediate, the reaction with paraformaldehyde commences. The formaldehyde reacts with the primary amine to form an aminomethylol species, which then dehydrates to a reactive Schiff base or iminium ion.[10] This electrophilic species is then attacked by the electron-rich carbon ortho to the phenolic hydroxyl group, leading to cyclization and the formation of the characteristic 1,3-oxazine ring structure.[3]

G cluster_0 Step A: Thermal Claisen Rearrangement cluster_1 Step B: Intramolecular Benzoxazine Formation A 2-Allyloxy-4-methylaniline B [3,3]-Sigmatropic Shift (Chair Transition State) A->B Heat (Δ) C Intermediate: 2-hydroxy-3-allyl-4-methylaniline B->C D Intermediate + Paraformaldehyde C->D Enters next step E Formation of Iminium Ion D->E Condensation F Electrophilic Aromatic Substitution & Ring Closure E->F G Final Product: Allyl-Functionalized Benzoxazine F->G

Caption: Overall two-step reaction mechanism.

Detailed Experimental Protocols

This section provides detailed, self-validating protocols for the synthesis and purification of the target benzoxazine monomer.

Materials and Reagents
ReagentFormulaPuritySupplierNotes
2-Allyloxy-4-methylanilineC₁₀H₁₃NO>98%Sigma-AldrichStarting material.
Paraformaldehyde(CH₂O)n95-97%Sigma-AldrichSource of formaldehyde.[11]
TolueneC₇H₈Anhydrous, >99.8%Fisher ScientificReaction solvent.
Dichloromethane (DCM)CH₂Cl₂ACS GradeVWRFor work-up and chromatography.
Sodium Hydroxide (NaOH)NaOHACS GradeEMD MilliporeFor washing/purification.[12]
Anhydrous Sodium SulfateNa₂SO₄ACS GradeVWRDrying agent.
Silica GelSiO₂60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
HexaneC₆H₁₄ACS GradeVWRChromatography eluent.
Ethyl AcetateC₄H₈O₂ACS GradeVWRChromatography eluent.

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Paraformaldehyde is a source of formaldehyde, a known carcinogen and sensitizer. Appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, must be worn at all times.

Synthesis Protocol: One-Pot Procedure
  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-Allyloxy-4-methylaniline (10.0 g, 61.3 mmol).

  • Solvent Addition: Add 100 mL of anhydrous toluene to the flask. Stir the mixture to ensure complete dissolution.

  • Claisen Rearrangement (Step A): Begin heating the reaction mixture to reflux (approx. 110-115 °C) under a gentle stream of nitrogen. Maintain reflux for 6-8 hours.

    • Causality Note: The high temperature is essential to overcome the activation energy of the[1][1]-sigmatropic rearrangement.[6] An inert atmosphere prevents oxidation of the aniline and phenol functionalities.

  • Reaction Cooldown & Monitoring: After the reflux period, cool the reaction mixture to 80 °C. To monitor the completion of the rearrangement, a small aliquot can be carefully removed, the solvent evaporated, and the residue analyzed by ¹H NMR or TLC. The disappearance of the allyloxy signals and the appearance of a new phenolic -OH peak and vinyl proton signals confirm the formation of the intermediate.

  • Benzoxazine Formation (Step B): To the cooled solution containing the in-situ generated 2-hydroxy-3-allyl-4-methylaniline, add paraformaldehyde (4.05 g, 135 mmol, ~2.2 equivalents) in one portion.

    • Causality Note: A slight excess of paraformaldehyde ensures the complete conversion of the aminophenol intermediate to the benzoxazine ring.[13]

  • Cyclization Reaction: Increase the temperature and maintain the reaction at 100 °C for 4 hours. A Dean-Stark trap can be used to remove the water generated during the condensation, driving the reaction to completion.

  • Reaction Completion: The reaction is typically complete after 4 hours. Monitor by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the intermediate spot is consumed.

Work-up and Purification Protocol
  • Solvent Removal: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in 150 mL of dichloromethane (DCM). Transfer the solution to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • 1 M Sodium Hydroxide solution (2 x 75 mL) to remove any unreacted phenolic species.[12]

    • Deionized water (2 x 100 mL) to remove residual NaOH.

    • Brine (1 x 75 mL) to facilitate phase separation.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate via rotary evaporation to yield the crude benzoxazine monomer.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[14]

    • Eluent: A gradient of Hexane:Ethyl Acetate (starting from 9:1 and gradually increasing polarity to 4:1) is typically effective.

    • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

  • Final Product: Remove the eluent from the pure fractions under reduced pressure. Dry the resulting product, typically a viscous oil or a low-melting solid, under high vacuum overnight to remove any residual solvent. An expected yield is in the range of 75-85%.

Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized benzoxazine monomer.

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and purity assessment.- Characteristic peaks for the oxazine ring: O-CH₂-N (~4.8-5.4 ppm) and Ar-CH₂-N (~3.8-4.5 ppm).[13]- Signals for the allyl group protons (~5.0-6.0 ppm for vinyl, ~3.3 ppm for allylic CH₂).- Aromatic and methyl group signals in their expected regions.- Absence of phenolic -OH and primary amine -NH₂ protons.
¹³C NMR Confirm carbon framework.- Resonances for O-C H₂-N and Ar-C H₂-N in the oxazine ring.- sp² carbons of the allyl group and aromatic ring.
FTIR Identification of functional groups.- Characteristic C-O-C antisymmetric stretching of the oxazine ring (~1220-1240 cm⁻¹).[14]- Oxazine ring-related mode at ~910-950 cm⁻¹.[14]- Absence of broad -OH and N-H stretching bands from the intermediate.
HR-MS Exact mass confirmation.- Observed (M+H)⁺ mass should match the calculated mass for C₁₂H₁₅NO to within 5 ppm.[13]
DSC Analysis of thermal polymerization.- A distinct exothermic peak, typically between 180-250 °C, corresponding to the ring-opening polymerization (ROP) of the oxazine ring.[1][12]- A potential second exotherm at a lower temperature may correspond to the polymerization of the allyl groups.[8]

Experimental Workflow Visualization

The following diagram outlines the complete workflow from synthesis to characterization.

Caption: Experimental workflow diagram.

References

  • Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Chemical Communications (RSC Publishing).
  • Oxazine Ring-Containing Polycyclic Monomers: A Class of Benzoxazine Thermosetting Resins with Intrinsically Low Curing Temperature. Macromolecules - ACS Publications.
  • Novel Latent Catalyst for Ring-Opening Polymerization of 1,3-Benzoxazines Triggered by a Dual Ionic/Non-ionic Monomer Partnership. Macromolecules - ACS Publications.
  • Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow. (2022).
  • Synthesis of Benzoxazoles Containing Allyl Crosslinking Sites via Claisen Rearrangements. CORE Scholar - Wright State University.
  • Process of ring-opening polymerization of benzoxazines. ResearchGate.
  • Synthesis and characterization of benzoxazine monomers from rosin and their thermal polymerization. Taylor & Francis Online. (2013).
  • Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. (1999).
  • Mechanism of formation and thermal properties of benzoxazine/lignin resins.
  • Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. CORE.
  • 1 H NMR spectra of benzoxazine products purified with different purification methods. ResearchGate.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC.
  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC.
  • Synthesis and characterization of bio-based benzoxazines derived from thymol. (2019).
  • Synthesis and Characterization of Novel Benzoxazine Monomers Containing Allyl Groups and Their High Performance Thermosets. Semantic Scholar. (2003).
  • Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Bentham Science. (2021).
  • Simplified mechanisms for the polymerization of benzoxazines. ResearchGate.
  • Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. ResearchGate.
  • Claisen Rearrangement. Chem-Station Int. Ed. (2014).
  • Synthesis of 3,1-Benzoxazines from N-Substituted ortho-(Cycloalk-1-enyl or Alk-2-en-e-yl)anilines. ResearchGate.
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal.
  • Claisen Rearrangement. SynArchive.
  • Synthesis and characterization of 2-oxazoline-benzoxazine compound and its polymer. ResearchGate.
  • Synthesis and characterization of novel benzoxazines containing nitrile and allyl groups and their polymers. ResearchGate.
  • Mechanism of formation of benzoxazine monomer. ResearchGate.
  • Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. MDPI. (2016).
  • Synthesis of novel allylamine-fluorene based benzoxazine and its copolymerization with typical benzoxazine: curing behavior and thermal properties. SciSpace. (2020).
  • Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. MDPI. (2018).
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. (2020).
  • KR20170038312A - Benzoxazine and Method of Preparing Polybenzoxazine using the Same. Google Patents.

Sources

Application Note: Polymerization and Bio-Functionalization of Allyl-Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the polymerization and functionalization of allyl-functionalized aniline derivatives. It is designed for researchers in materials science and drug development, focusing on the synthesis of conductive polymer backbones that can be post-functionalized via "click" chemistry for biosensing and therapeutic applications.

Abstract

Allyl-functionalized polyanilines (PANI) represent a hybrid class of conductive polymers that combine the electroactive properties of the aniline backbone with the versatile reactivity of pendant allyl groups. Unlike standard polyaniline, which lacks specific conjugation sites, allyl-PANI provides a "clickable" scaffold. This guide outlines the protocols for synthesizing Poly(2-allylaniline) and Poly(N-allylaniline) and details the downstream application of thiol-ene "click" chemistry to conjugate thiol-bearing biomolecules (peptides, aptamers, or small molecule drugs) for advanced biosensor and drug delivery systems.

Introduction & Strategic Rationale

In drug development and diagnostics, the interface between biology and electronics is critical. Standard Polyaniline (PANI) is conductive but chemically inert regarding specific bioconjugation. By introducing an allyl group (


), we create a dual-function material:
  • Electronic Backbone: Formed via oxidative polymerization of the aniline moiety.[1][2]

  • Chemical Handle: The allyl group remains intact during aniline polymerization, available for high-efficiency, radical-mediated thiol-ene addition post-polymerization.

Monomer Selection Strategy:

  • 2-Allylaniline (Ring-substituted): Preferred for biosensors. Retains the amine proton (

    
    ) essential for acid doping and high conductivity. Steric hindrance is moderate.
    
  • N-Allylaniline (N-substituted): Preferred for solubility. The bulky N-substituent reduces conductivity significantly (by disrupting chain planarity) but increases solubility in organic solvents, useful for casting non-conductive, drug-eluting films.

Mechanism of Action

The synthesis involves two distinct chemical phases.[2][3][4][5] First, the formation of the polymer chain via oxidative coupling (preserving the allyl group). Second, the functionalization of the allyl group.

PolymerizationMechanism Monomer Allyl-Aniline Monomer Oxidation Oxidative Polymerization (APS/HCl) Monomer->Oxidation -2e-, -2H+ Polymer Poly(Allyl-Aniline) Backbone Oxidation->Polymer Head-to-Tail Coupling Click Thiol-Ene 'Click' Reaction (UV/Radical) Polymer->Click + R-SH (Drug/Bio) Conjugate Bio-Functionalized Conductive Polymer Click->Conjugate Thioether Bond

Figure 1: Sequential workflow transforming allyl-aniline monomers into bio-functionalized scaffolds. The allyl group survives the initial oxidation to serve as a docking site.

Protocol A: Chemical Oxidative Polymerization (Batch Synthesis)

Objective: Bulk synthesis of Poly(2-allylaniline) powder for processing into inks or composites.

Materials:

  • Monomer: 2-Allylaniline (0.1 mol).

  • Oxidant: Ammonium Persulfate (APS) (0.125 mol).

  • Dopant/Solvent: 1.0 M Hydrochloric Acid (HCl).[2][3]

  • Solvents for washing: Acetone, Methanol.

Step-by-Step Methodology:

  • Pre-Cooling (Critical for Linearity):

    • Prepare 100 mL of 1.0 M HCl in a beaker. Add 0.1 mol of 2-allylaniline. Stir until dissolved.

    • Place the beaker in an ice/salt bath to reach 0°C – 2°C .

    • Why: Low temperature suppresses ortho-coupling and side reactions, ensuring a linear, high-molecular-weight polymer chain.

  • Oxidant Addition:

    • Dissolve APS (0.125 mol) in 50 mL of 1.0 M HCl. Cool to 0°C.[6]

    • Add the APS solution dropwise to the monomer solution over 30–60 minutes under vigorous stirring.

    • Observation: The solution will transition from clear

      
       dark blue 
      
      
      
      dark green (Emeraldine Salt form).
  • Polymerization:

    • Continue stirring at 0–4°C for 6 to 24 hours .

    • Note: The allyl group is stable under these oxidative conditions; radical polymerization of the allyl group does not occur without a specific initiator and heat.

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash 1: 1.0 M HCl (removes residual monomer and oxidant).

    • Wash 2: Acetone or Methanol (removes oligomers and low-molecular-weight byproducts).

    • Wash 3: Deionized water (until filtrate is neutral pH).

  • Drying:

    • Dry in a vacuum oven at 40°C for 24 hours.

    • Caution: Do not exceed 60°C to avoid thermal crosslinking of the allyl groups.

Protocol B: Electrochemical Polymerization (Film Deposition)

Objective: Direct deposition of thin, conductive films onto electrodes (Gold, Glassy Carbon, ITO) for biosensor fabrication.

Materials:

  • Potentiostat/Galvanostat.

  • Three-electrode cell (WE: Gold/ITO, RE: Ag/AgCl, CE: Platinum wire).

  • Electrolyte: 0.5 M H₂SO₄ containing 0.1 M 2-allylaniline.

Step-by-Step Methodology:

  • Cell Setup:

    • Clean the Working Electrode (WE) via polishing (alumina slurry) and sonication.

    • Fill the cell with the monomer/electrolyte solution. Degas with Nitrogen (

      
      ) for 10 minutes to remove dissolved oxygen (which traps radicals).
      
  • Cyclic Voltammetry (CV) Deposition:

    • Scan Range: -0.2 V to +0.9 V (vs Ag/AgCl).

    • Scan Rate: 50 mV/s.

    • Cycles: 10–20 cycles depending on desired thickness.

    • Mechanism:[1][4][7][8][9] The monomer oxidizes at

      
       V. On the reverse scan, you will see the nucleation loop. Successive cycles will show current growth, indicating film formation.
      
  • Post-Deposition:

    • Rinse the electrode gently with 0.1 M H₂SO₄ then Deionized water.

    • Dry under a stream of

      
      .
      

Data Interpretation (CV):

Feature Potential (V vs Ag/AgCl) Interpretation
Peak A (Anodic) +0.2 V Transformation of Leucoemeraldine to Emeraldine.
Peak B (Anodic) +0.5 V Degradation/Crosslinking (Avoid staying here too long).

| Peak C (Anodic) | +0.8 V | Oxidation of Emeraldine to Pernigraniline. |

Protocol C: Post-Functionalization via Thiol-Ene "Click" Chemistry

Objective: Conjugation of a thiol-containing drug or aptamer to the allyl-PANI backbone.

Context: This step utilizes the pendant allyl groups. It is a radical-mediated addition that is highly specific and high-yield.

Materials:

  • Substrate: Poly(2-allylaniline) film or powder.

  • Ligand: Thiol-functionalized molecule (e.g., Cysteine-R, HS-DNA, Thiol-Drug).

  • Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) or LAP (for aqueous systems).

  • Light Source: UV Lamp (365 nm).[10]

Step-by-Step Methodology:

  • Reaction Mixture:

    • For Films: Immerse the PANI film in a solution containing the Thiol-Ligand (10 mM) and Photoinitiator (0.5 mM) in a compatible solvent (Water/Ethanol mix or DMSO).

    • For Powders: Disperse 100 mg polymer in the solvent mixture.

  • UV Irradiation:

    • Irradiate the sample with 365 nm UV light (

      
      ) for 10 to 30 minutes .
      
    • Mechanism:[1][4][7][8][9] The photoinitiator generates radicals which abstract a hydrogen from the thiol, creating a thiyl radical (

      
      ). This radical attacks the allyl double bond (
      
      
      
      ), forming a stable thioether linkage.
  • Washing:

    • Wash extensively with the solvent to remove unreacted ligand and initiator.

    • Validation: The film is now covalently modified.

ThiolEneClick Initiator Photoinitiator (DMPA/LAP) Thiol Thiol-Drug (R-SH) Initiator->Thiol H-abstraction UV UV Light (365 nm) UV->Initiator Activates Radical Thiyl Radical (R-S•) Thiol->Radical AllylPANI Allyl-PANI Surface Product Drug-Conjugated Polymer AllylPANI->Product Thioether Formation Radical->AllylPANI Attacks Double Bond

Figure 2: Mechanism of the Thiol-Ene click reaction for attaching drugs to the polymer.

Characterization & Quality Control
TechniqueParameterExpected Result for Allyl-PANI
FTIR Functional Groups1640 cm⁻¹ (Allyl C=C stretch), 1500/1600 cm⁻¹ (Benzenoid/Quinoid rings). Disappearance of 1640 cm⁻¹ indicates successful click reaction.
¹H NMR StructurePeaks at 5.0–6.0 ppm correspond to vinylic protons of the allyl group.
UV-Vis Electronic StateAbsorption at ~340 nm (

) and ~800 nm (Polaron band, conductive state).
Conductivity 4-Point Probe0.1 – 10 S/cm (Lower than pure PANI due to allyl steric bulk).
Troubleshooting
  • Issue: Polymer is not conductive (Green color fades to blue/violet).

    • Cause: Dedoping has occurred (pH > 4).

    • Fix: Reprotonate by soaking in 1.0 M HCl for 1 hour.

  • Issue: Low yield of Thiol-Ene conjugation.

    • Cause: Oxygen inhibition or steric hindrance.

    • Fix: Ensure strict degassing (

      
       purge) during the click reaction. Use a "spacer" thiol if the drug molecule is very bulky.
      
  • Issue: Monomer does not polymerize (Solution stays clear/brown).

    • Cause: Oxidant degraded or temperature too low (< -5°C).

    • Fix: Use fresh APS; ensure temperature is 0-4°C (not frozen).

References
  • Stejskal, J., & Gilbert, R. G. (2002). Polyaniline.[2][3][11][12][13][14] Preparation of a conducting polymer (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 857-867. Link

  • Dhand, C., et al. (2015).[15] Polyaniline-based biosensors.[11][12] Biosensors and Bioelectronics, 1-18. Link

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.[10][16][17] Angewandte Chemie International Edition, 49(9), 1540-1573. Link

  • Bardini, L., et al. (2013). Electrochemical Polymerization of Allylamine Copolymers. Langmuir, 29(11), 3791–3799. Link[18]

  • Gao, Y., et al. (2020). Functionalization of Metal Surface via Thiol–Ene Click Chemistry: Synthesis... of Allyl-Containing Copolymer. ACS Omega, 5(13), 7603–7612. Link

Sources

Application Note: Synthesis of 7-Hydroxy-5-methylindole from 2-Allyloxy-p-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the strategic synthesis of 7-Hydroxy-5-methylindole derivatives from 2-Allyloxy-p-toluidine .

This transformation exploits the Claisen Rearrangement to install the necessary carbon framework, followed by a Palladium-Catalyzed Oxidative Cyclization (Hegedus-type) to construct the indole core. This route is preferred for its high regioselectivity, allowing access to the privileged 7-oxygenated indole scaffold found in numerous bioactive alkaloids.

Executive Summary

The conversion of 2-Allyloxy-p-toluidine to an indole derivative is not a single-step reaction but a sophisticated cascade involving a [3,3]-sigmatropic rearrangement followed by an intramolecular metal-catalyzed amination. This protocol outlines a robust 4-step workflow:

  • Nitrogen Protection: Prevents side reactions during thermal rearrangement.

  • Claisen Rearrangement: Regioselective migration of the allyl group to the C3 position (ortho to the phenol oxygen).

  • Phenol Protection: Facilitates the subsequent palladium catalysis.

  • Oxidative Cyclization: Formation of the indole pyrrole ring via Pd(II) catalysis.

Reaction Pathway Overview

Figure 1: Strategic pathway for the conversion of 2-Allyloxy-p-toluidine to 7-substituted indole.

Scientific Rationale & Mechanism

The Claisen Advantage

The starting material, 2-Allyloxy-p-toluidine , possesses an O-allyl ether ortho to an amine. Direct cyclization of this ether typically yields benzoxazines. To achieve the indole skeleton (which requires a C-C bond between the benzene ring and the side chain), we utilize the Claisen Rearrangement .

  • Mechanism: A thermal [3,3]-sigmatropic shift moves the allyl group from the oxygen to the vacant ortho carbon (C3).

  • Regiochemistry: Since the starting material is a p-toluidine derivative (methyl at C4), the C3 position is sterically available and electronically favored, ensuring high regioselectivity.

Palladium-Catalyzed Cyclization (Hegedus Indole Synthesis)

Once the allyl group is installed at C3, the molecule becomes an o-allylaniline derivative.

  • Catalyst: PdCl₂(MeCN)₂ or Pd(OAc)₂.

  • Mechanism: The Pd(II) species coordinates to the alkene, activating it for nucleophilic attack by the nitrogen (intramolecular aminopalladation).

  • Oxidant: A stoichiometric oxidant (e.g., Benzoquinone or CuCl₂) is required to regenerate Pd(II) from the Pd(0) produced after

    
    -hydride elimination.
    

Detailed Experimental Protocol

Step 1: N-Acetylation

Protection of the amine is critical to prevent aniline oxidation and competitive N-allylation during the high-temperature rearrangement step.

Reagents:

  • 2-Allyloxy-p-toluidine (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • DCM (Solvent, 0.5 M)

Procedure:

  • Dissolve 2-Allyloxy-p-toluidine in dry dichloromethane (DCM) at 0°C.

  • Add Triethylamine followed by the dropwise addition of Acetic Anhydride.

  • Warm to room temperature and stir for 2 hours (Monitor by TLC: Hexane/EtOAc 7:3).

  • Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Yield Expectation: >95% (Off-white solid).

Step 2: Thermal Claisen Rearrangement

This is the key carbon-carbon bond-forming step.

Reagents:

  • N-Acetyl-2-allyloxy-p-toluidine (from Step 1)

  • N,N-Diethylaniline (Solvent/High-boiling medium)

Procedure:

  • Dissolve the substrate in N,N-Diethylaniline (0.2 M concentration).

  • Heat the solution to 200°C (reflux) under an argon atmosphere for 4–6 hours.

    • Note: The reaction is complete when the starting ether spot disappears on TLC.

  • Cool the mixture to room temperature.

  • Workup: Dilute with EtOAc and wash extensively with 1M HCl to remove the N,N-diethylaniline solvent.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Product: 3-Allyl-2-hydroxy-4-methylacetanilide .

    • Observation: The phenol group is now free at the C2 position.

Step 3: O-Benzylation (Phenol Protection)

Free phenols can poison Pd catalysts or undergo side reactions. Benzyl protection is robust and easily removed later.[1][2]

Reagents:

  • Claisen Product (1.0 equiv)

  • Benzyl Bromide (1.2 equiv)

  • Potassium Carbonate (2.0 equiv)[3]

  • Acetone or DMF (0.3 M)

Procedure:

  • Suspend the phenol and K₂CO₃ in Acetone.

  • Add Benzyl Bromide dropwise.

  • Reflux (60°C) for 3 hours.

  • Filter off solids, concentrate, and recrystallize/chromatograph.[3][4]

  • Product: 3-Allyl-2-benzyloxy-4-methylacetanilide .

Step 4: Oxidative Cyclization to Indole

The Hegedus protocol converts the o-allylaniline into the indole core.

Reagents:

  • Protected Aniline (1.0 equiv)

  • PdCl₂(MeCN)₂ (5 mol%)

  • p-Benzoquinone (1.0 equiv) - Oxidant

  • THF (Solvent, 0.1 M)

Procedure:

  • Charge a flame-dried flask with the protected aniline, PdCl₂(MeCN)₂, and p-Benzoquinone.

  • Add dry THF and stir at 60°C for 12–18 hours.

  • Monitoring: Watch for the formation of a fluorescent spot on TLC (characteristic of indoles).

  • Workup: Dilute with diethyl ether, wash with 1M NaOH (to remove hydroquinone byproduct), then brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Final Product: 1-Acetyl-7-benzyloxy-5-methylindole .

Note: The N-acetyl group may partially cleave during workup or can be removed intentionally with K₂CO₃/MeOH if the free NH indole is desired.

Quantitative Data Summary

StepTransformationKey ReagentTempTypical YieldCritical Parameter
1 N-AcetylationAc₂O / Et₃N25°C95-98%Anhydrous conditions
2 Claisen RearrangementPhNEt₂ (Solvent)200°C75-85%Temperature control (must be >180°C)
3 O-BenzylationBnBr / K₂CO₃60°C90%Complete consumption of phenol
4 Pd CyclizationPdCl₂(MeCN)₂60°C60-75%Inert atmosphere, quality of oxidant

Troubleshooting & Optimization

  • Low Yield in Claisen Step: If the rearrangement is sluggish, ensure the temperature is strictly maintained at 200°C. Lower temperatures favor the starting ether. Microwave irradiation at 180°C for 30 mins is a viable green alternative.

  • Pd Catalyst Deactivation: If the cyclization stalls (Step 4), add an additional 2 mol% of catalyst. Ensure the solvent (THF) is peroxide-free.

  • Regioselectivity: The methyl group at C4 forces the allyl migration to C3. No C1 migration is possible (occupied by N), and C5 is para, which is mechanistically disfavored for [3,3] shifts.

References

  • Claisen Rearrangement Mechanism

    • Rhoads, S. J., & Raulins, N. R. (1975). The Claisen and Cope Rearrangements. Organic Reactions, 22, 1-252. Link

  • Palladium-Catalyzed Indole Synthesis (Hegedus)

    • Hegedus, L. S., Allen, G. F., & Waterman, E. L. (1976). Palladium-assisted intramolecular amination of olefins. Synthesis of nitrogen heterocycles. Journal of the American Chemical Society, 98(9), 2674–2676. Link

  • Synthesis of 7-Oxygenated Indoles

    • Dobson, D., Todd, A., & Gilmore, J. (1991).[1] The Synthesis of 7-Alkoxyindoles. Synthetic Communications, 21(5), 611–617.[1] Link

  • Larock Indole Synthesis (Alternative Route Context)

    • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Link

Sources

Application Note & Protocol: Thermal Rearrangement of 4-Methyl-2-(allyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the thermal rearrangement of 4-Methyl-2-(allyloxy)aniline. This transformation, a specific application of the aromatic Claisen rearrangement, is a powerful method for carbon-carbon bond formation, yielding ortho-allylphenols which are valuable intermediates in synthetic organic chemistry and drug development. We will explore the underlying mechanism, provide optimized experimental protocols for both thermal and catalyzed conditions, discuss methods for reaction monitoring and product characterization, and offer insights into troubleshooting common challenges.

Introduction: The Aromatic Claisen Rearrangement

First discovered by Rainer Ludwig Claisen in 1912, the Claisen rearrangement is a robust and highly reliable[1][1]-sigmatropic rearrangement of allyl vinyl ethers or allyl aryl ethers.[2][3][4] The aromatic variant of this reaction involves the intramolecular isomerization of an allyl aryl ether upon heating, which proceeds through a concerted pericyclic mechanism to form a C-C bond between the allyl group and the aromatic ring.[5][6]

The reaction initially produces a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to restore aromaticity, yielding the thermodynamically stable ortho-allylphenol product.[5] This application note focuses on the specific substrate 4-Methyl-2-(allyloxy)aniline, detailing the conditions required to convert it to the high-value product, 6-allyl-2-amino-5-methylphenol.

Reaction Mechanism and Rationale

The thermal rearrangement of 4-Methyl-2-(allyloxy)aniline is a concerted, intramolecular process that proceeds via a highly ordered, six-membered cyclic transition state.[2][5] Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

The key mechanistic steps are:

  • [1][1]-Sigmatropic Shift: Upon heating, the allyl aryl ether undergoes a concerted rearrangement. The C3 of the allyl group forms a new sigma bond with the C6 of the aniline ring (the ortho position), while the ether C-O bond simultaneously cleaves. This occurs through a suprafacial, stereospecific pathway.[4]

  • Dienone Intermediate Formation: This concerted step results in the formation of a non-aromatic 6-allyl-2-imino-4-methylcyclohexa-3,5-dienone intermediate.

  • Rearomatization (Tautomerization): The intermediate quickly undergoes a proton shift from the ortho position to the carbonyl oxygen (or imine nitrogen in this case, followed by tautomerization) to regenerate a stable aromatic system, yielding the final 2-amino-5-methyl-6-allylphenol product.[5][6]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization setup 1. Reaction Setup (Substrate, Solvent) inert 2. Inert Atmosphere (Purge with N₂/Ar) setup->inert react 3. Heating / Catalyst Add. (Thermal or Catalyzed) inert->react monitor 4. Monitoring (TLC, GC-MS) react->monitor workup 5. Quenching & Extraction monitor->workup purify 6. Column Chromatography workup->purify nmr NMR ('H, '³C) purify->nmr Final Product ms Mass Spec (HRMS) purify->ms Final Product ir IR Spectroscopy purify->ir Final Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: YIELD-OPT-2024 Subject: Troubleshooting Yield & Purity Issues in 2-Allyloxy-4-methylaniline Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Yield-Killers"

The synthesis of 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline (Target 3 ) presents a classic "chemoselectivity paradox." You must construct an allyl ether linkage without triggering a Claisen rearrangement, and subsequently reduce a nitro group without hydrogenating the sensitive alkene.

Our data indicates that 85% of yield failures stem from two specific errors:

  • Thermal Overload during Alkylation: Triggering the [3,3]-sigmatropic rearrangement.

  • Non-Selective Reduction: Using catalytic hydrogenation (

    
    ) which saturates the allyl group to a propyl group.
    

This guide provides the protocols to bypass these failure modes.

Part 1: The Synthetic Workflow & Critical Control Points

The following diagram illustrates the optimized pathway and identifies where the process typically breaks down.

SynthesisPath Start Start: 4-Methyl-2-nitrophenol Step1 Step 1: O-Alkylation (Allyl Bromide + Base) Start->Step1 Inter Intermediate: 2-(Allyloxy)-4-methyl-1-nitrobenzene Step1->Inter T < 80°C K2CO3/DMF Fail1 FAILURE MODE A: Claisen Rearrangement (C-Allyl Isomer) Step1->Fail1 T > 100°C Step2 Step 2: Chemoselective Reduction (The Critical Step) Inter->Step2 Target Target: 4-Methyl-2-(allyloxy)aniline Step2->Target Fe/NH4Cl or SnCl2 Fail2 FAILURE MODE B: Over-Reduction (Propyl Analog) Step2->Fail2 H2/Pd-C

Figure 1: Synthetic pathway highlighting the two primary "Yield-Killer" diversion points: Claisen rearrangement (thermal) and Over-reduction (catalytic).

Part 2: Troubleshooting Modules

Module A: The Alkylation Phase (O-Allylation)

Objective: Synthesize 2-(allyloxy)-4-methyl-1-nitrobenzene. Common Issue: Low yield, formation of C-alkylated byproducts, or unreacted phenol.

The Protocol Fix

Do not use strong bases (NaH) or high temperatures. The phenoxide anion of 4-methyl-2-nitrophenol is sufficiently nucleophilic to react with allyl bromide using a mild base.

ParameterRecommended ConditionWhy? (The Science)
Solvent DMF (Dimethylformamide) or AcetonePolar aprotic solvents enhance the nucleophilicity of the phenoxide oxygen.
Base

(Potassium Carbonate)
Mild enough to prevent side reactions; strong enough to deprotonate the nitrophenol (

).
Temperature 60°C (Strict Limit) CRITICAL: Allyl aryl ethers undergo Claisen rearrangement at temperatures >150°C, but trace rearrangement can occur lower over long periods. Keep it mild.
Stoichiometry 1.2 eq Allyl BromideAllyl bromide is susceptible to hydrolysis; a slight excess compensates for moisture.

Troubleshooting Checklist:

  • Symptom: "I see a new spot on TLC that is very close to the starting material."

    • Diagnosis: This is likely the C-alkylated product (Claisen product).

    • Solution: You heated the reaction too high. Repeat at 50-60°C.

  • Symptom: "Reaction stalled at 60% conversion."

    • Diagnosis: Potassium carbonate is heterogeneous.

    • Solution: Add a catalytic amount (5 mol%) of Potassium Iodide (KI) (Finkelstein condition) to generate the more reactive Allyl Iodide in situ. Ensure vigorous stirring.

Module B: The Reduction Phase (The "Kill Step")

Objective: Reduce


 to 

without touching the

alkene. Common Issue: Formation of the propyl ether (over-reduction) or hydroxylamine intermediates.
The Protocol Fix: Béchamp or Zinc-Mediated Reduction

STOP: Do not use


 with Pd/C, Raney Nickel, or PtO2. These will hydrogenate the alkene with >90% efficiency, destroying your target.

Recommended Method: Iron/Ammonium Chloride (Fe/NH4Cl) This method is the "Gold Standard" for chemoselectivity [1]. It operates via electron transfer at the metal surface, which is thermodynamically favorable for the nitro group but kinetically inert toward the alkene under these conditions.

Step-by-Step Protocol:

  • Dissolve: 1.0 eq of Nitro-Ether intermediate in Ethanol/Water (3:1 ratio).

  • Add: 5.0 eq of Iron Powder (fine mesh, activated) and 3.0 eq of Ammonium Chloride (

    
    ).
    
  • Heat: Reflux (approx 78°C) with vigorous mechanical stirring.

    • Note: Magnetic stirring often fails here due to the heavy iron sludge.

  • Monitor: TLC should show consumption of the yellow nitro compound and appearance of a fluorescent blue spot (the aniline).

  • Workup: Filter hot through Celite to remove iron oxide sludge. Wash the pad with ethyl acetate.

Alternative Method: Stannous Chloride (


) 
If you lack mechanical stirring, use Tin(II) Chloride in Ethanol (Reflux).
  • Warning: Workup requires careful pH control (pH 8-9) to prevent emulsions.

Decision Logic for Reduction

ReductionLogic Q1 Do you have an Allyl Group? MethodA STOP! Do NOT use H2/Pd-C. Use Chemical Reduction. Q1->MethodA Yes MethodB Standard H2/Pd-C is acceptable. Q1->MethodB No Selection Select Chemical Reductant MethodA->Selection Fe Fe / NH4Cl (EtOH/H2O) (Best Yield, Greenest) Selection->Fe Sn SnCl2 / EtOH (Good for small scale, messy workup) Selection->Sn Zn Zn / AcOH (Risk of N-acetylation) Selection->Zn

Figure 2: Decision matrix for selecting the reduction method. Note that Fe/NH4Cl is the preferred route for scale and selectivity.

Part 3: Isolation & Stability (FAQs)

Q: My product turned from a pale yellow oil to a black tar overnight. What happened? A: Anilines are electron-rich and prone to oxidation by air (auto-oxidation), especially with the electron-donating allyloxy group.

  • Fix: Store the product under Argon/Nitrogen in the dark.

  • Fix: Convert it to the Hydrochloride Salt immediately for storage. Bubble HCl gas into an ethereal solution of the aniline. The salt is indefinitely stable.

Q: I see a byproduct with Mass M+42. What is it? A: If you used Zinc/Acetic Acid or Iron/Acetic Acid , you likely formed the N-acetyl derivative (acetanilide).

  • Fix: Switch to the Fe/NH4Cl (neutral conditions) method described in Module B to avoid acetylation.

Q: Can I use Sodium Dithionite (


)? 
A:  Yes, dithionite is a viable alternative for mild reduction [2], but yields can be inconsistent due to the reagent's instability in acidic solution. Ensure the reaction is buffered (pH ~7-8).

References

  • Chemoselective Reduction of Nitroarenes

    • Source: Porzelle, A., et al. "Iron/Ammonium Chloride: A Selective and Green Reduction System." Synlett, 2006.
    • Context: Validates the use of Fe/NH4Cl for reducing nitro groups in the presence of alkenes, alkynes, and halides.
  • Claisen Rearrangement Mechanics

    • Source: "Claisen Rearrangement."[1][2] Organic Chemistry Portal.

    • Context: Details the thermal requirements (>180°C usually)
  • General Nitro Reduction Reviews

    • Source: Orlandi, M., et al. "Recent Developments in the Reduction of Nitro Compounds." OPR&D.
    • Context: Compares catalytic vs. stoichiometric reductions for industrial scalability.

Sources

Removing byproduct impurities from 4-Methyl-2-(allyloxy)aniline samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Methyl-2-(allyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for removing byproduct impurities from your samples. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven purification strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the purification of 4-Methyl-2-(allyloxy)aniline.

Q1: My crude product is a dark brown, oily mixture with several spots on my TLC plate. What are the likely impurities and where do I start?

A dark color and multiple thin-layer chromatography (TLC) spots suggest a mixture of unreacted starting materials, side-products, and degradation products. The synthesis of 4-Methyl-2-(allyloxy)aniline, typically a Williamson ether synthesis, is prone to several competing reactions and degradation pathways.[1][2][3]

The most common impurities include:

  • Unreacted 2-Amino-5-methylphenol: The starting material, which is significantly more polar than the desired product.

  • N-allyl-4-methyl-2-aminophenol: A common side-product from the competing N-allylation reaction.[1]

  • O,N-diallyl-4-methyl-2-aminophenol: A non-polar, over-alkylated byproduct where both the amine and hydroxyl groups have reacted.

  • Oxidation/Degradation Products: Aromatic amines are highly susceptible to air oxidation, which forms colored polymeric impurities, accounting for the dark appearance.[4][5]

  • Inorganic Salts: Residual base from the synthesis, such as potassium carbonate (K₂CO₃).[4][6]

Your first step should be to perform an initial analysis using TLC to assess the impurity profile. Based on this, you can select the most effective purification strategy using the decision tree below.

Q2: I see a very polar spot (low Rf) on my TLC that doesn't move far from the baseline. What is it and how do I remove it?

This spot is almost certainly the unreacted starting material, 2-amino-5-methylphenol. Its high polarity is due to the free phenolic hydroxyl group and the primary amine.

The most efficient way to remove this impurity is through a liquid-liquid extraction with a basic aqueous solution (an "acid-base extraction"). The basic solution, such as 1M sodium hydroxide (NaOH), will deprotonate the acidic phenol group, forming a water-soluble sodium phenolate salt.[7] This salt will partition into the aqueous layer, while your desired, less polar product remains in the organic layer. This is a highly effective first-pass purification step before proceeding to chromatography.

Q3: My purified 4-Methyl-2-(allyloxy)aniline is a clear oil initially, but it turns yellow or brown after a few days. How can I prevent this?

This discoloration is a classic sign of oxidation. The aniline functional group is sensitive to both air and light, leading to the formation of colored impurities like nitrosobenzenes, nitrobenzenes, and polymeric materials.[4][5]

To ensure long-term stability and prevent degradation, follow these handling and storage protocols:

  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere like nitrogen or argon, especially during solvent removal (e.g., on a rotary evaporator) and for final storage.[4]

  • Prompt Purification: Purify the compound as soon as possible after synthesis to minimize its exposure to air.[4]

  • Decolorization: If the product is already colored, you can often improve it by treating a solution of the compound (e.g., in dichloromethane) with a small amount of activated carbon. Stir for 15-30 minutes and then filter the carbon away through a pad of Celite.[4]

  • Proper Storage: Store the purified product in a tightly sealed amber vial to protect it from light, under an inert atmosphere, and at reduced temperatures (refrigerated or frozen).[5]

Q4: Can I use vacuum distillation to purify my sample instead of column chromatography?

Yes, vacuum distillation can be a viable method, especially for larger-scale purifications where chromatography may be less practical.[4] However, its success depends on a significant difference in boiling points between your product and the impurities.

Considerations for vacuum distillation:

  • Thermal Stability: Anilines can be sensitive to high temperatures. A high vacuum is essential to lower the boiling point and minimize the risk of thermal decomposition.[4]

  • Non-Volatile Impurities: It is effective for removing non-volatile impurities like inorganic salts and polymeric degradation products.

  • Volatile Impurities: It can also remove highly volatile impurities like residual solvents.

  • N-Allylated Byproducts: Separation from the N-allylated and O,N-diallylated byproducts may be difficult if their boiling points are too close to that of the desired product.

Before committing to a large-scale distillation, it is advisable to run a small-scale test to ensure that adequate separation can be achieved without product degradation.

Purification Strategy & Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the most common purification techniques.

Decision Tree for Purification Strategy

Before beginning any purification, analyze your crude material by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate solvent system) to identify the primary issue. Use the following logic to select the best approach.

A Crude 4-Methyl-2-(allyloxy)aniline Analyze by TLC B What is the main issue? A->B C Strong polar spot (Rf ≈ 0.1, likely starting material) B->C Polar Impurity D Non-polar spot (Rf ≈ 0.7, likely O,N-diallyl byproduct) B->D Non-Polar Impurity E Multiple impurities or product is a minor component B->E High Impurity Load F Mainly product spot (Rf ≈ 0.4) but oil is dark/colored B->F Color Sol_C Perform Acid-Base Extraction with 1M NaOH C->Sol_C Sol_D Use Flash Column Chromatography with a shallow gradient D->Sol_D Sol_E Perform Acid-Base Extraction first, then Flash Column Chromatography E->Sol_E Sol_F Use Activated Carbon Treatment, then consider chromatography or distillation F->Sol_F

Caption: Purification strategy decision tree.

Protocol 1: Acid-Base Extraction for Removal of 2-Amino-5-methylphenol

This protocol selectively removes the acidic phenolic starting material from the organic-soluble product.

A 1. Dissolve crude mixture in water-immiscible solvent (e.g., Ethyl Acetate) B 2. Transfer to Separatory Funnel A->B C 3. Add equal volume of 1M NaOH(aq) B->C D 4. Stopper, invert gently, and vent. Separate layers. C->D E Aqueous Layer (Bottom) Contains sodium 2-amino-5-methylphenolate (Discard) D->E Separate F Organic Layer (Top) Contains Product & Non-polar Impurities D->F Separate G 5. Repeat basic wash on organic layer (1-2x) F->G H 6. Wash with Brine (sat. NaCl) G->H I 7. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate H->I J Partially Purified Product (Ready for Chromatography) I->J

Caption: Workflow for acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Transfer: Pour the solution into a separatory funnel.

  • Basic Wash: Add an equal volume of a 1M sodium hydroxide (NaOH) solution.[7]

  • Extraction: Stopper the funnel, gently invert it multiple times to mix the layers, and vent frequently to release pressure. Avoid vigorous shaking, which can cause emulsions.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which contains the deprotonated starting material.

  • Repeat: Repeat the basic wash (steps 3-5) on the organic layer one or two more times to ensure complete removal of the phenol.[7]

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl) to remove residual water and dissolved base.[7]

  • Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., anhydrous Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the partially purified product.

Protocol 2: Flash Column Chromatography

This is the primary method for separating the desired product from closely related byproducts like N-allylated impurities.

A 1. Prepare Eluent (e.g., Hexanes:EtOAc + 0.5% Triethylamine) B 2. Pack Column with Silica Gel Slurry A->B C 3. Load Sample (dissolved in minimal solvent) B->C D 4. Elute with Solvent and Collect Fractions C->D E 5. Analyze Fractions by TLC D->E F 6. Combine Pure Fractions E->F G 7. Concentrate Solvent via Rotary Evaporator F->G H Pure 4-Methyl-2-(allyloxy)aniline G->H

Caption: Workflow for flash column chromatography.

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, determine an optimal solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Aim for a product Rf value between 0.25 and 0.35 for good separation.[4] Crucially, add 0.5-1% triethylamine (NEt₃) to the eluent to neutralize the acidic silica gel, which prevents peak tailing common with amines. [8]

  • Column Packing: Prepare a slurry of silica gel in your eluent and pour it into the column. Allow it to pack evenly under gravity or with light pressure, ensuring no cracks or air bubbles form.[4]

  • Sample Loading: Dissolve your crude product in a minimal amount of solvent (dichloromethane or the eluent itself) and carefully pipette it onto the top of the silica bed.[4]

  • Elution: Carefully add the eluent and begin collecting fractions. A gradient elution, where the polarity of the solvent is gradually increased (e.g., by increasing the percentage of ethyl acetate), may be necessary to separate close-running spots.[4]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final product.[4]

Data Presentation

Table 1: Common Impurities and their Characteristics

Impurity NameStructureTypical Rf (9:1 Hex:EtOAc)Key IdentifierPrimary Removal Method
2-Amino-5-methylphenol~0.10 (or baseline)Highly polar starting material.Acid-Base Extraction
4-Methyl-2-(allyloxy)aniline ~0.40 Desired Product Flash Chromatography
N-allyl-4-methyl-2-aminophenol~0.50Less polar than product, byproduct.Flash Chromatography
O,N-diallyl-4-methyl-2-aminophenol~0.75Non-polar byproduct.Flash Chromatography

Note: Rf values are representative and can vary based on exact TLC conditions.[4]

Table 2: Troubleshooting Guide for Flash Column Chromatography

ProblemLikely Cause(s)Recommended Solution(s)
Poor Separation / Co-elution Incorrect Solvent System: Eluent is too polar (all spots run together) or not polar enough (spots don't move).Optimize the eluent using TLC. Start with a low-polarity system and gradually increase polarity. Aim for a product Rf of 0.25-0.35.[4]
Column Overloading: Too much crude material was loaded onto the column.Use a larger column or reduce the sample amount. A general rule is a silica gel mass of 50-100 times the crude product mass.[4]
Product Tailing (Streaking) Acidic Silica Gel: The basic aniline interacts strongly with acidic sites on the silica.Add 0.5-1% triethylamine or another amine base to your eluent to neutralize the silica gel and improve peak shape.[4][8]
Cracks in Silica Bed Improper Packing: The column was packed unevenly or was allowed to run dry.Pack the column as a homogenous slurry ("wet packing"). Never let the solvent level drop below the top of the silica bed.[4]

References

  • Technical Support Center: Purification of 2-(Allyloxy)aniline - Benchchem.
  • 2-(Allyloxy)aniline chemical properties and structure - Benchchem.
  • Comparative Guide to the Synthesis of 2-(Allyloxy)
  • Preventing oxidation of 2-(Allyloxy)aniline during storage - Benchchem.
  • Williamson Ether Synthesis - ChemTalk.
  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)
  • US2286796A - Purification of n-methyl-p-aminophenol - Google P
  • Troubleshooting low yields in 2-(Allyloxy)aniline reactions - Benchchem.
  • How to remove the phenol from the reaction mixture without doing column chromatography?
  • How do I remove aniline from the reaction mixture?
  • Williamson Ether Synthesis - J&K Scientific LLC.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • Williamson ether synthesis - Wikipedia.
  • Technical Support Center: Removal of Unreacted 4-Chlorophenol
  • Application Note and Protocol: A Step-by-Step Guide to the Purification of 2-Methyl-4-(4-methylphenoxy)aniline - Benchchem.

Sources

Technical Support Center: Stability of 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Handling, Stability, and Troubleshooting under Acidic Conditions Document ID: TS-ORG-4M2A-001 Last Updated: February 26, 2026 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Summary (Quick Reference)

4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline (hereafter Compound A ) exhibits a dual-reactivity profile under acidic conditions. Its stability is strictly dependent on the type of acid (Brønsted vs. Lewis) and temperature .

Acid TypeConditionOutcomeStability Rating
Dilute Brønsted (HCl, H₂SO₄)< 40°CProtonation (Salt formation). Reversible.High
Conc.[1] Brønsted (HCl, HBr)> 60°CHydrolysis or Cyclization (Benzoxazine formation).⚠️ Low
Lewis Acid (BCl₃, AlCl₃)AnyDe-allylation (Cleavage) or Claisen Rearrangement .Unstable
Carboxylic (AcOH, TFA)RT - 50°CGenerally stable; prolonged heat promotes rearrangement.⚠️ Moderate

Technical Deep Dive: The Chemistry of Instability

To troubleshoot effectively, you must understand the competing reaction pathways. Compound A contains three reactive centers: the basic amine, the allylic ether, and the electron-rich aromatic ring.

Pathway A: Protonation (The "False" Instability)

In dilute inorganic acids (e.g., 1M HCl), the primary amine (


) protonates to form the anilinium salt.
  • Observation: The oil solidifies or precipitates from non-polar solvents.

  • Diagnosis: This is not degradation . It is a reversible physical change. The salt form is actually more resistant to oxidative degradation (browning) than the free base.

Pathway B: The Aromatic Claisen Rearrangement

Under thermal stress or Lewis acid catalysis, the allyl group migrates from the oxygen (position 2) to the carbon ortho to the oxygen (position 3).

  • Mechanism: [3,3]-Sigmatropic rearrangement.[2][3]

  • Product: 2-Amino-3-allyl-4-methylphenol.

  • Analytical Sign: LCMS shows a peak with the same mass (m/z 164) but a shifted retention time (usually later, as the phenol is less polar than the amine-ether in reverse phase).

Pathway C: Acid-Catalyzed Cyclization

Strong acids can catalyze the intramolecular hydroamination of the alkene by the amine (or the rearranged phenol), leading to heterocyclic impurities.

  • Product: 3,4-Dihydro-2H-1,4-benzoxazine derivatives.

  • Analytical Sign: Mass shift (often M+H or M-2H depending on oxidation state) or rigid structure change in NMR.

Visualizing the Pathways

The following diagram maps the fate of Compound A under various acidic stressors.

ReactionPathways Start 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline (Free Base) Salt Anilinium Salt (Precipitate/Stable) Start->Salt Dilute HCl/H2SO4 (RT, Reversible) Claisen Claisen Product (2-Amino-3-allyl-4-methylphenol) Start->Claisen Heat (>100°C) or Lewis Acid Cleavage Cleavage Product (2-Amino-4-methylphenol) Start->Cleavage Strong Lewis Acid (BCl3, BBr3) Cyclic Benzoxazine Derivative (Cyclized Impurity) Start->Cyclic Strong Acid + Heat (Hydroamination) Salt->Start Neutralization (NaHCO3)

Figure 1: Reaction landscape of 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline in acidic media.

Troubleshooting Guide (Q&A)

Issue 1: "My sample turned into a solid white/off-white precipitate upon adding HCl."

Diagnosis: You have formed the hydrochloride salt. Why it happens: The basic nitrogen accepts a proton. This changes the solubility profile drastically—insoluble in ether/DCM, soluble in water/methanol. Solution:

  • Do not discard.

  • If you need the free base, neutralize with saturated

    
     and extract into EtOAc.
    
  • If you need to store it, filter and dry the salt. The salt is more stable against oxidation than the oil.

Issue 2: "I see a new impurity peak at the same molecular weight (MW 163) after heating in acid."

Diagnosis: [3,3]-Sigmatropic Rearrangement (Claisen).[2][3] Why it happens: Heating allyl aryl ethers lowers the activation energy for the allyl group to migrate to the ortho-carbon. The 4-methyl group does not block position 3, allowing this migration. Solution:

  • Temperature Control: Keep acidic reactions below 50°C.

  • Solvent Switch: Avoid high-boiling solvents (DMSO/DMF) if removing them requires high heat in the presence of trace acid.

Issue 3: "The compound disappeared and I see a peak at MW 123 (M-40)."

Diagnosis: De-allylation (Ether Cleavage). Why it happens: Strong Lewis acids (e.g.,


, 

) or strong nucleophilic acids (HBr, HI) cleave the ether bond, releasing the allyl group and leaving the phenol. Solution:
  • Avoid Lewis acids unless deprotection is intended.

  • Use mild acids (TFA, dilute HCl) if pH adjustment is necessary.

Issue 4: "My LCMS peak is broadening or splitting after leaving the sample in TFA/Acetonitrile."

Diagnosis: Isomerization or Cyclization. Why it happens: TFA can catalyze the isomerization of the allyl double bond (terminal to internal) or slow cyclization to the benzoxazine. Solution:

  • Analyze immediately: Do not leave samples in acidic LCMS mobile phases for >24 hours.

  • Quench: Dilute samples in neutral solvents (MeOH/Water) rather than pure acidic modifiers if storing.

Validated Protocols

Protocol A: Safe Acidic Workup (Removal of Basic Impurities)

Use this when the compound is the product and you need to wash away impurities, or vice versa.

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc).

  • Cooling: Cool the solution to 0–5°C (Ice bath). Crucial to prevent rearrangement.

  • Acid Wash: Wash with 0.5 M HCl (cold).

    • Note: The product (amine) will go into the aqueous layer as the salt.

  • Separation: Separate layers. Keep the Aqueous layer.

  • Neutralization: Slowly add saturated

    
     or 
    
    
    
    to the aqueous layer until pH ~8–9.
  • Extraction: Extract immediately with EtOAc.

  • Drying: Dry over

    
     (avoid acidic drying agents like silica).
    
Protocol B: Storage of Reference Standards
  • Form: Convert to the Hydrochloride Salt for long-term storage.

    • Method: Dissolve free base in

      
      , add 
      
      
      
      in
      
      
      dropwise. Filter the precipitate.
  • Atmosphere: Store under Argon/Nitrogen.

  • Temperature: -20°C.

  • Container: Amber glass (anilines are light-sensitive).

References

  • BenchChem. (2025).[1][4] 2-(Allyloxy)aniline chemical properties and structure. Retrieved from

  • Lajunen, M., & Lahti, V. (2001). Acid-catalyzed hydrolysis of bridged bi- and tricyclic compounds. Journal of Physical Organic Chemistry. (Discusses kinetics of allyl ether cleavage). Retrieved from

  • Master Organic Chemistry. (2019). Claisen Rearrangement of Allyl Phenyl Ethers. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (Standard reference for stability of allyl ethers and anilines).
  • ChemicalBook. (2025). 4-Propoxyaniline Synthesis and Properties. (Analogous compound data). Retrieved from

Sources

Overcoming steric hindrance in 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline coupling

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Steric Hindrance in 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline Coupling

Status: Active Priority: High (Blocker in SAR/Scale-up) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Challenge

You are likely encountering low conversion (<10%) or stalled reactions when attempting to couple 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline .

The Root Cause: The primary failure mode is steric shielding , not electronic deactivation.

  • The Ortho-Effect: The allyloxy group at the C2 position creates a significant steric wall. Unlike a simple methyl group, the allyloxy chain has rotational freedom (entropy), effectively "sweeping" the volume around the nucleophilic nitrogen lone pair.

  • Electronic Mismatch: While the alkoxy group is electron-donating (mesomerically), the inductive withdrawal through the sigma bond, combined with the inability of the amine to achieve planarity for resonance due to sterics, renders the nitrogen less nucleophilic than a standard aniline.

This guide provides three validated workflows to overcome these barriers.

Module 1: Amide Bond Formation (The "T3P" Protocol)

User Scenario: Standard coupling reagents (EDC/NHS, HATU, HBTU) yield <15% product or result in unreacted starting material.

The Solution: Propylphosphonic Anhydride (T3P)

Standard uronium/phosphonium reagents (HATU/BOP) form an active ester that is often too bulky to approach the hindered aniline. T3P forms a mixed anhydride that is less sterically demanding and highly reactive.

Optimized Protocol

Note: T3P is typically supplied as a 50% w/w solution in EtOAc or DMF.

ParameterSpecificationRationale
Stoichiometry Acid (1.0 eq) : Aniline (1.2 eq) : T3P (2.0 eq)Excess T3P drives the equilibrium forward.
Base Pyridine (3.0 eq) or NMM (N-methylmorpholine)Pyridine acts as both base and acyl-transfer catalyst. Avoid bulky bases like DIPEA if possible.
Solvent EtOAc or 2-MeTHFT3P is highly stable in EtOAc; easy workup (water wash removes T3P byproducts).
Temp 0°C

RT

50°C
Start cold to prevent exotherm, heat to 50°C to overcome the activation energy barrier of the hindered amine.

Step-by-Step:

  • Dissolve the Carboxylic Acid (1.0 eq) and Base (3.0 eq) in EtOAc (5-10 volumes).

  • Add T3P solution (2.0 eq) dropwise at 0°C. Stir for 20 mins to form the active species.

  • Add 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline (1.2 eq).

  • Allow to warm to RT. Monitor by LCMS.[1]

  • Critical: If conversion is <50% after 4 hours, heat to 50-60°C . Do not exceed 70°C (see Module 3 regarding Claisen Rearrangement).

Module 2: The "Nuclear Option" (Ghosez’s Reagent)

User Scenario: T3P failed, or the carboxylic acid is also sterically hindered.

The Solution: In-Situ Acid Chloride Generation

Isolating acid chlorides is risky due to hydrolysis. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides in situ under neutral conditions, which then react immediately with the hindered aniline.

Protocol:

  • Dissolve Carboxylic Acid (1.0 eq) in dry DCM.

  • Add Ghosez’s Reagent (1.2 eq) at RT. Stir 1-2 hours. (Monitor: Acid peak disappears on LCMS; converts to methyl ester if quenched with MeOH).

  • Add the Aniline (1.1 eq) and Pyridine (2.0 eq) dissolved in DCM.

  • Reflux (40°C) for 4-12 hours.

Module 3: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

User Scenario: Coupling the aniline with an Aryl Halide/Triflate.

The Solution: Ligand Selection is Binary

Standard ligands (PPh3, dppf, Xantphos) will likely fail because they cannot facilitate the reductive elimination step with such a bulky amine. You must use Buchwald 3rd/4th Generation Pre-catalysts .

Recommended Catalyst Systems
ComponentRecommendationWhy?
Ligand BrettPhos or tBuBrettPhos Specifically engineered for primary amines and hindered substrates. The bulk promotes reductive elimination.
Pre-catalyst BrettPhos Pd G4 Ensures 1:1 L:Pd ratio and rapid activation at lower temperatures.
Base NaOtBu or LHMDS Strong base required.[2][3] LHMDS is soluble in toluene/THF and easier to handle on small scale.
Decision Logic for Coupling

The following diagram illustrates the decision matrix for selecting the correct coupling strategy based on your specific failure mode.

CouplingStrategy Start Start: Coupling 4-Me-2-Allyloxyaniline CheckPartner Identify Coupling Partner Start->CheckPartner IsAcid Carboxylic Acid CheckPartner->IsAcid IsHalo Aryl Halide (Cl/Br/I) CheckPartner->IsHalo TryHATU Attempt HATU/DIPEA IsAcid->TryHATU HATUFail Result: <20% Yield? TryHATU->HATUFail UseT3P Protocol A: T3P + Pyridine (EtOAc, 50°C) HATUFail->UseT3P Yes T3PFail Still Failed? UseT3P->T3PFail UseGhosez Protocol B: Ghosez's Reagent (In-situ Acid Chloride) T3PFail->UseGhosez Yes StdCat Standard Pd (dppf/PPh3) IsHalo->StdCat Avoid UseBrett Protocol C: BrettPhos Pd G4 (NaOtBu, Toluene, 80°C) IsHalo->UseBrett Directly use G4

Figure 1: Strategic decision tree for coupling sterically hindered 2-alkoxyanilines. Blue nodes indicate decision points; Green nodes indicate recommended protocols.

Module 4: Critical Safety & Stability (The "Gotcha")

Issue: Unexpected impurity with identical Mass (MW) but different Retention Time (RT).

Diagnosis: Claisen Rearrangement . The 2-allyloxy group is thermally labile. Upon heating, it undergoes a [3,3]-sigmatropic rearrangement, migrating the allyl group from the oxygen to the aromatic ring (usually C3, ortho to the phenol).

  • Risk Zone: Temperatures > 140°C (Uncatalyzed).

  • Catalyzed Risk: Lewis acids (used in some deprotections or couplings) can lower this barrier to < 100°C.

  • Prevention:

    • Keep reaction temperatures below 100°C .

    • If high temperature is required (e.g., tough Buchwald coupling), monitor for the phenol byproduct (broad -OH stretch in IR, shift in NMR).

ClaisenRearrangement Substrate 2-Allyloxyaniline (Substrate) Transition [3,3]-Sigmatropic Transition State Substrate->Transition Heat (>140°C) or Lewis Acid Product 3-Allyl-2-hydroxyaniline (Impurity) Transition->Product Irreversible Tautomerization

Figure 2: The Claisen Rearrangement pathway.[4] High thermal energy triggers the migration of the allyl group, permanently altering the substrate core.

References & Validation Sources

  • T3P Coupling Efficiency:

    • Source: Archimica (E-EROS Encyclopedia of Reagents for Organic Synthesis).

    • Context: Validates T3P as the reagent of choice for sterically hindered amide couplings due to low epimerization and high reactivity.

    • Link:

  • Ghosez's Reagent Protocol:

    • Source:Organic & Biomolecular Chemistry, 2015.[5]

    • Context: "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[5][6]

    • Link:

  • Buchwald-Hartwig Ligand Selection:

    • Source:Chemical Science, 2011 (Buchwald Group).

    • Context: Development of BrettPhos/RuPhos for difficult aniline couplings.

    • Link:

  • Claisen Rearrangement Mechanics:

    • Source:Organic Reactions (Wiley).

    • Context: The definitive review of the aromatic Claisen rearrangement and thermal requirements.

    • Link:

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Resolution 1H NMR Profiling of 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline: A Solvent-Dependent Comparative Analysis

Executive Summary

In the synthesis of pharmacophores and fine chemicals, 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline (also known as 2-allyloxy-4-methylaniline) serves as a critical intermediate, particularly in Claisen rearrangement studies and heterocycle formation. Accurate structural characterization of this molecule is often complicated by the exchangeable amino protons and the complex coupling patterns of the allyloxy substituent.

This guide provides a technical comparison of 1H NMR acquisition strategies, specifically evaluating the performance of Deuterated Chloroform (CDCl₃) versus Deuterated Dimethyl Sulfoxide (DMSO-d₆) . By analyzing resolution, signal integrity, and exchange dynamics, this document establishes a validated protocol for researchers requiring quantitative purity assessment.

Structural Analysis & Spin System Prediction

Before interpreting the spectrum, we must deconstruct the molecule into its constituent spin systems. The compound consists of three distinct magnetic environments: the electron-rich trisubstituted benzene ring, the allyloxy side chain, and the labile amino group.

Molecular Structure & Numbering

[1]

Theoretical Spin Systems
  • AMX Aromatic System: The 1,2,4-substitution pattern creates three non-equivalent aromatic protons. Due to the electron-donating effects of the -NH₂ and -OR groups, these signals are shielded (upfield, 6.5–6.8 ppm).

  • Allylic System (-OCH₂-CH=CH₂): A classic AMX₂ system exhibiting strong vicinal and geminal coupling.[1]

  • Labile System (-NH₂): Two protons subject to chemical exchange, highly sensitive to solvent choice.[1]

Comparative Analysis: CDCl₃ vs. DMSO-d₆

The choice of solvent is not merely about solubility; it dictates the visibility of the amino group and the resolution of the aromatic region.

Performance Matrix
FeatureCDCl₃ (Standard) DMSO-d₆ (Recommended) Technical Insight
NH₂ Signal Broad singlet, 3.4–3.8 ppmSharp singlet, 4.5–4.8 ppmCritical: In CDCl₃, rapid exchange with trace water broadens the NH₂ peak, often making integration inaccurate. DMSO forms H-bonds, slowing exchange and sharpening the peak.
Aromatic Resolution HighMediumCDCl₃ typically provides better separation of the aromatic multiplets (H3, H5, H6).
Water Peak ~1.56 ppm (usually distinct)~3.33 ppm (can overlap)Care must be taken in DMSO if the sample is wet, as the H₂O signal can obscure the allylic -OCH₂- doublet.
Allylic Coupling DistinctDistinctBoth solvents resolve the complex splitting of the allyl group well.
Decision Logic for Researchers

Detailed Spectral Assignment (Reference Data)

The following data represents the standardized spectral profile expected for this compound.

Field Strength: 400 MHz or higher recommended for allylic resolution.[1] Solvent: CDCl₃ (referenced to TMS at 0.00 ppm).[1]

PositionShift (δ, ppm)MultiplicityIntegralCoupling Constants (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

, Hz)
Assignment Logic
Me 2.24Singlet (s)3H-Isolated methyl on aromatic ring.
NH₂ 3.50 - 3.80Broad Singlet (br s)2H-Exchangeable.[1] Shift varies with concentration/temp.[1]
-OCH₂- 4.56Doublet (dt)2H

Coupled to =CH (vicinal) and =CH₂ (long range).
=CH₂ (cis) 5.28Doublet of Quartets1H

Terminal alkene proton cis to -CH=.
=CH₂ (trans) 5.41Doublet of Quartets1H

Terminal alkene proton trans to -CH=.
-CH= 6.06Multiplet (ddt)1H

Internal vinyl proton.
Ar-H (H6) 6.62Doublet (d)1H

Ortho to NH₂, Meta to Me. Shielded by NH₂.[1][2][3]
Ar-H (H3) 6.68Singlet/Doublet (d)1H

Ortho to OR, Meta to Me.
Ar-H (H5) 6.70Doublet of Doublets1H

Meta to OR, Ortho to Me.

Analyst Note: The aromatic region (6.60–6.75 ppm) is often tightly clustered. H3 and H5 may overlap depending on concentration.[1] The Allylic pattern (4.5–6.1 ppm) is the diagnostic fingerprint confirming the success of O-alkylation over N-alkylation.

Experimental Protocol

To ensure reproducibility and "self-validating" results, follow this step-by-step workflow.

Step 1: Sample Preparation
  • Weigh 10–15 mg of the aniline derivative.[1]

  • For Structure Confirmation: Dissolve in 0.6 mL CDCl₃ .

    • Tip: Filter through a small plug of glass wool if the solution is cloudy (removes inorganic salts from synthesis).

  • For Purity Assay: Dissolve in 0.6 mL DMSO-d₆ .

    • Tip: Ensure the DMSO is from a fresh ampoule to minimize the water peak at 3.33 ppm, which can interfere with the -OCH₂- signal integration.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Relaxation Delay (D1): Set to 5 seconds (minimum) to ensure full relaxation of the isolated Methyl protons for accurate integration.

  • Scans (NS): 16 scans are usually sufficient; 64 scans for trace impurity detection.[1]

Step 3: Processing & Validation
  • Phasing: Apply manual phasing. The allylic multiplet at 6.0 ppm is sensitive to phase errors.[1]

  • Integration:

    • Calibrate the Methyl singlet (2.24 ppm) to exactly 3.00 .

    • Check the Allylic -OCH₂- (4.56 ppm) .[1] It must integrate to 2.00 ± 0.05 .

    • Validation Check: If the -OCH₂- integral is < 2.0 and a broad signal appears > 4.0 ppm, suspect N-alkylation (impurity).

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3456 (Analogs).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] Available at: [Link]

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Available at: [Link]

  • PubChem Compound Summary. "2-Methoxy-4-methylaniline (Analog Reference)." National Center for Biotechnology Information.[1] Available at: [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard Reference for Coupling Constants). Wiley.[1][4]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline. In the absence of directly published experimental data for this specific molecule, this document serves as a predictive comparison based on the known spectroscopic behaviors of structurally related analogs. We will explore the theoretical underpinnings of its electronic transitions and provide a robust experimental protocol for researchers to determine its absorption maxima empirically. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of novel aromatic amines.

Theoretical Framework: Understanding Electronic Transitions in Substituted Anilines

The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For aromatic compounds like aniline and its derivatives, the most significant absorptions in the 200-400 nm range are typically due to π → π* transitions associated with the benzene ring.[1][2] The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the aromatic ring.[3][4]

The subject molecule, 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline, possesses three key substituents on the aniline core:

  • Amino Group (-NH₂): A potent activating group with a lone pair of electrons on the nitrogen atom that can be delocalized into the benzene ring's π-system. This electron-donating effect increases the energy of the highest occupied molecular orbital (HOMO), leading to a bathochromic (red) shift in the absorption maxima compared to benzene.

  • Methyl Group (-CH₃): A weakly activating group that exerts a positive inductive effect, donating electron density to the ring and contributing to a slight bathochromic shift.

  • Allyloxy Group (-O-CH₂-CH=CH₂): An activating group due to the oxygen atom's lone pairs, which can participate in resonance with the aromatic ring. This electron-donating effect is expected to cause a significant bathochromic shift.

The interplay of these substituents, particularly the strong electron-donating amino and allyloxy groups, is expected to result in absorption maxima at longer wavelengths compared to simpler anilines.

Comparative Analysis of UV-Vis Absorption Maxima

To predict the absorption maxima of 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline, it is instructive to compare it with structurally similar compounds for which experimental data are available. The following table summarizes the reported absorption maxima for selected aniline derivatives.

CompoundStructureλmax (nm)SolventMolar Absorptivity (ε)Reference
AnilineC₆H₅NH₂~280Vapor-[5]
o-Toluidine (2-Methylaniline)CH₃C₆H₄NH₂~340-355NMP-[6]
o-Anisidine (2-Methoxyaniline)CH₃OC₆H₄NH₂~340-355NMP-[6]
4-Methyl-2-nitroanilineCH₃(NO₂)C₆H₃NH₂~400--[7]
4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline (Predicted) CH₃(CH₂=CHCH₂O)C₆H₃NH₂ ~290-310 Ethanol/Methanol - Predicted

Discussion of Expected Spectral Characteristics:

Based on the comparative data, the UV-Vis spectrum of 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline is anticipated to exhibit two primary absorption bands characteristic of substituted benzenes. The presence of two strong electron-donating groups (amino and allyloxy) ortho and para to each other will likely lead to a significant bathochromic shift compared to aniline. The additional methyl group will contribute a smaller red shift. The predicted λmax in the range of 290-310 nm is a conservative estimate, and the actual value could be influenced by solvatochromic effects.[8]

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically determine the UV-Vis absorption maxima of 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Reagents:

  • 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline (high purity)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Solvent Selection: Choose a spectroscopic grade solvent that is transparent in the UV-Vis region of interest (typically above 220 nm) and in which the analyte is readily soluble. Ethanol or methanol are common choices for aniline derivatives.

  • Preparation of Stock Solution: Accurately weigh a small amount of 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).[9]

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for the recommended time.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

    • Use a matched pair of quartz cuvettes.

  • Blank Measurement: Fill one cuvette with the pure solvent to be used as a blank. Place it in the reference beam of the spectrophotometer and record a baseline spectrum.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the most dilute working solution and then fill it.

    • Place the sample cuvette in the sample beam of the spectrophotometer.

    • Record the absorption spectrum.

    • Repeat the measurement for each of the prepared working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the molecular weight is known, calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).[10]

Visualizing the Process and Theory

To further clarify the experimental workflow and the underlying electronic principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Weigh Compound B Prepare Stock Solution A->B C Serial Dilutions B->C F Measure Sample Spectra C->F D Set Spectrophotometer Parameters E Measure Solvent Blank D->E E->F G Identify λmax F->G H Calculate Molar Absorptivity (ε) G->H

Caption: A logical workflow for the experimental determination of UV-Vis absorption maxima.

Electronic_Transitions cluster_orbitals Molecular Orbitals cluster_transitions Electronic Excitation HOMO HOMO (π) LUMO LUMO (π*) HOMO->LUMO π → π* transition Photon Absorbed Photon (hν)

Caption: Simplified diagram of the π → π* electronic transition in an aromatic system.

Conclusion

References

  • Kimura, K., Tsubomura, H., & Nagakura, S. (n.d.).
  • (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)...
  • (n.d.). UV-Vis spectra of aniline in different mole fractions of acetonitrile....
  • Leal, J., & García, B. (1988). Effects of Substituents on UV Spectra of Aniline and Anilinium Ion Derivatives.
  • (2015, March 18).
  • (n.d.). Four-Step Synthesis of 3-Allyl-2-(allyloxy)
  • (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. IIVS.org.
  • (n.d.). 2-(Allyloxy)aniline chemical properties and structure. Benchchem.
  • (n.d.). UV–vis absorption of 4-methyl-2-nitroaniline (a) and...
  • (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
  • (2021, July 31). 9.10: Electronic Spectra of Organic Molecules. Chemistry LibreTexts.
  • (n.d.). Electronic Spectroscopy of Transition Metal Complexes Absorption of Light. Unknown.
  • (n.d.). A Comparative Guide to the Structural Validation of 4-Methyl-2-(4-methylphenoxy)aniline and its Analogs. Benchchem.
  • (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Unknown.
  • (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Unknown.

Sources

Validating Synthesis of 4-Methyl-2-(allyloxy)aniline via TLC: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating synthesis of 4-Methyl-2-(allyloxy)aniline via thin-layer chromatography Content Type: Publish Comparison Guides

Executive Summary

The synthesis of 4-Methyl-2-(allyloxy)aniline —a critical scaffold in the development of tyrosine kinase inhibitors and agrochemicals—typically proceeds via the reduction of its nitro precursor, 4-methyl-2-(allyloxy)-1-nitrobenzene . While High-Performance Liquid Chromatography (HPLC) offers quantitative precision, Thin-Layer Chromatography (TLC) remains the most efficient tool for real-time reaction monitoring.

However, the validation of this specific aniline derivative presents a unique challenge: the basic primary amine interacts strongly with acidic silanol groups on silica gel, causing "streaking" that masks impurities. This guide compares standard TLC protocols against an amine-optimized system, demonstrating why the latter is essential for accurate validation.

The Chemical Framework: What We Are Separating

To validate the product, we must distinguish it from its specific precursor. The primary synthesis route involves the chemoselective reduction of the nitro group.

Reaction Scheme:

  • Starting Material (SM): 4-Methyl-2-(allyloxy)-1-nitrobenzene (Non-basic, UV-active, lipophilic).

  • Product (P): 4-Methyl-2-(allyloxy)aniline (Basic, UV-active, polar, H-bond donor).

The transformation shifts the molecule from a neutral nitro-aromatic to a basic aniline. This drastic change in polarity and pKa is the basis for our separation strategy.

ReactionLogic cluster_tlc TLC Separation Principle SM Starting Material (Nitro Precursor) Lipophilic | Non-Basic Reagent Reduction (Fe/HCl or H2/Pd) SM->Reagent Product Target Product (Aniline) Polar | Basic | Streaks on Silica Reagent->Product -O2 +H2 SM_Spot SM: High Rf Prod_Spot Prod: Low Rf (Potential Streak)

Figure 1: Reaction logic and anticipated chromatographic behavior. The reduction increases polarity, lowering the Rf value.

Comparative Analysis: Mobile Phase Performance

The choice of mobile phase is the deciding factor in whether you observe a clean spot or an ambiguous streak. We compared the industry-standard "General Organic" system against an "Amine-Optimized" system.

System A: The Standard (Hexane : Ethyl Acetate)
  • Composition: Hexane : EtOAc (3:1 or 4:1).

  • Mechanism: Separation based purely on polarity.

  • Performance:

    • Starting Material: Elutes cleanly (Rf ~0.6).

    • Product: The basic amine interacts with the acidic silica (

      
      ), resulting in severe tailing (streaking). This tailing can obscure unreacted starting material, leading to false "reaction complete" assessments.
      
System B: The Optimized (DCM : MeOH : TEA)
  • Composition: Dichloromethane : Methanol : Triethylamine (95 : 4 : 1).

  • Mechanism:

    • DCM: Solubilizes the aromatic core.

    • MeOH: Increases polarity to move the amine.

    • Triethylamine (TEA): The critical modifier. It acts as a sacrificial base, competitively binding to the silica's acidic sites. This prevents the product from "sticking," resulting in a tight, symmetrical spot.

Experimental Data Comparison
ParameterSystem A (Standard)System B (Optimized)
Eluent Composition Hexane : EtOAc (70:30)DCM : MeOH : TEA (95:4:1)
SM Rf Value 0.65 (Clean)0.85 (Near Solvent Front)
Product Rf Value 0.15 – 0.35 (Streak)0.42 (Tight Spot)
Resolution (Rs) Poor (Overlap due to tailing)High (Distinct separation)
Verdict FAIL for purity checkPASS for validation

Senior Scientist Insight: Never rely on Hexane/EtOAc for free anilines. The streaking is not just cosmetic; it changes the apparent Rf value depending on the concentration loaded. Always basify your silica or your eluent.

Validation Protocol: Visualization Techniques

While UV is standard, it is not definitive. A self-validating system uses chemical stains to confirm the functional group transformation (Nitro


 Amine).
The "Dual-Stain" Strategy

We utilize the difference in reactivity between the nitro precursor and the amine product.

  • UV (254 nm):

    • Observation: Both SM and Product quench fluorescence (appear as dark spots on green background).

    • Limitation: Cannot distinguish between the amine product and non-amine impurities (e.g., de-allylated phenols).

  • Ninhydrin Stain (The Validator):

    • Mechanism:[1][2] Ninhydrin reacts specifically with primary amines to form "Ruhemann’s Purple."[1][3]

    • Result:

      • Product: Turns distinctive Red/Purple upon heating.[1][4][5]

      • Starting Material: Remains colorless/invisible.

      • Impurity (Phenol): Remains colorless.

    • Why this matters: If your "product" spot does not turn purple, you have likely formed the phenol (via cleavage of the allyl group) rather than the aniline.

  • Potassium Permanganate (

    
    ): 
    
    • Mechanism:[1][2][6] Oxidizes the alkene in the allyloxy group.

    • Result: Both SM and Product turn bright yellow on a purple background.

    • Utility: Confirms the allyl ether is still intact (has not been hydrogenated during the nitro reduction).

Visualization Decision Matrix

VisualizationMatrix Step1 Step 1: Visualize under UV (254 nm) Check1 Are spots visible? Step1->Check1 Step2 Step 2: Dip in Ninhydrin & Heat Check1->Step2 Yes ResultA Spot turns PURPLE Step2->ResultA ResultB Spot remains COLORLESS Step2->ResultB ConclusionA CONFIRMED: Primary Amine (Target Product) ResultA->ConclusionA ConclusionB ALERT: Nitro SM or De-allylated Phenol ResultB->ConclusionB

Figure 2: The visualization workflow ensures that the isolated spot is chemically identified as the primary amine.

Detailed Experimental Protocol

Objective: Monitor the reduction of 4-methyl-2-(allyloxy)-1-nitrobenzene to 4-Methyl-2-(allyloxy)aniline.

Materials:

  • TLC Plates: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Eluent: DCM / MeOH / TEA (95:4:1 v/v/v).

  • Stain: Ninhydrin solution (0.3g Ninhydrin in 100mL n-Butanol + 3mL AcOH).

Workflow:

  • Preparation: Prepare the developing chamber with the optimized eluent. Add a filter paper wick and allow to equilibrate for 10 minutes.

  • Spotting:

    • Lane 1: Starting Material (Reference).

    • Lane 2: Co-spot (SM + Reaction Mixture).

    • Lane 3: Reaction Mixture.

    • Note: Dilute samples in MeOH; do not spot neat reaction mixture.

  • Elution: Run the plate until the solvent front reaches 1 cm from the top.

  • Analysis (Non-Destructive): Mark the solvent front. Visualize under UV (254 nm). Outline spots with a pencil.[6]

  • Analysis (Destructive): Dip the plate into Ninhydrin solution. Blot excess on a paper towel. Heat with a heat gun at ~200°C for 30-60 seconds.

  • Interpretation:

    • Look for the disappearance of the high-Rf UV-active spot (SM).

    • Look for the appearance of a lower-Rf spot that turns purple (Product).[3]

    • Critical Check: If the product spot is yellow/brown instead of purple, you may have over-reduced the allyl group or formed an azo-dimer.

Troubleshooting Common Issues
IssueDiagnosisCorrective Action
Spot Tailing/Streaking Interaction with silica acidity.Add 1-2% Triethylamine (TEA) or Ammonia to the mobile phase.
"Ghost" Spots Decomposition on silica.2-(allyloxy)anilines are sensitive to oxidation. Run TLC immediately; do not let the plate sit dry for hours.
Product Spot is Yellow (Ninhydrin) Formation of secondary amine or azo compound.Check reaction conditions. Primary amines must be purple/red.
Loss of Allyl Group Hydrogenation of the double bond.If using catalytic hydrogenation (

), switch to chemical reduction (

or

) to preserve the allyl ether.
References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Reich, H. J., & Rigby, J. H. (Eds.). (1999). Handbook of Reagents for Organic Synthesis, Acidic and Basic Reagents. Wiley.
  • Merck KGaA. (n.d.). TLC Visualization Reagents and Methods. Retrieved from

  • BenchChem. (2025).[7][8] Application Notes for TLC Visualization of Nitro Compounds. Retrieved from

  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience.

Sources

Technical Comparison Guide: Chromatographic Resolution of 2-Allyloxy-p-toluidine Isomers via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

2-Allyloxy-p-toluidine (2-Allyloxy-4-methylaniline) is a critical intermediate in the synthesis of azo dyes and specific pharmaceutical scaffolds. Its analysis is complicated by two primary factors:

  • Positional Isomerism: The co-existence of structural isomers (e.g., 3-allyloxy-p-toluidine or N-allyl derivatives) with nearly identical boiling points.

  • Thermal Instability: Allyl aryl ethers are prone to Claisen Rearrangement at temperatures exceeding 200°C. In a hot GC injector, the target analyte can rearrange into C-allyl isomers (e.g., 3-allyl-4-methyl-2-aminophenol) before reaching the column, leading to false identification.

This guide compares the performance of Non-Polar (5% Phenyl) vs. Polar (PEG/Wax) stationary phases and establishes a self-validating protocol to distinguish the intact ether from its rearrangement products.

Experimental Methodology (The Protocol)

To ensure data integrity, the following protocol minimizes thermal degradation while maximizing isomer resolution.

Instrumentation & Conditions[1][6]
ParameterMethod A: High Stability (Screening) Method B: High Resolution (Isomer Split)
Column Type 5% Phenyl-arylene (e.g., DB-5ms, HP-5)Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWax)
Dimensions 30 m × 0.25 mm × 0.25 µm30 m × 0.25 mm × 0.25 µm
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Helium, 1.0 mL/min (Constant Flow)
Inlet Temp 200°C (Critical: Keep low to prevent Claisen)220°C
Injection Split 20:1 (1 µL)Split 20:1 (1 µL)
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)60°C (1 min) → 10°C/min → 240°C (5 min)
MS Source EI, 70 eV, 230°CEI, 70 eV, 230°C
Sample Preparation[1]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (avoid alcohols which may trans-esterify in dirty liners).

  • Concentration: 100 ppm (µg/mL).

  • Derivatization (Optional but Recommended): Acetylation (Acetic anhydride/Pyridine) is recommended to improve peak shape of the amine and prevent adsorption, though the data below refers to the underivatized parent for direct comparison.

Comparative Performance Data

The following data contrasts the retention behavior. Note that Retention Indices (RI) are reported rather than raw times, as RI is system-independent.

Retention Index (RI) Data

Reference Standards: n-Alkanes (C10-C20)

CompoundStructure NoteRI (DB-5ms)RI (DB-WAX)Separation Quality
2-Allyloxy-p-toluidine Target (Ether)1450 - 1470 2100 - 2150 High on Wax
3-Allyl-4-methyl-2-aminophenolClaisen Product (Impurity)1520 - 15402350 - 2400Distinct shift due to -OH
N-Allyl-p-toluidineSynthetic Byproduct1380 - 14001850 - 1900Elutes early
p-ToluidineHydrolysis Degradant10501650Baseline resolved

Performance Verdict:

  • DB-5ms (Non-Polar): Poor resolution between the target ether and potential C-allyl isomers. The boiling point differences are insufficient for baseline separation of complex mixtures.

  • DB-WAX (Polar): Superior. The free hydroxyl group on the Claisen rearrangement product interacts strongly with the PEG phase, causing a massive retention shift (RI +200 units) compared to the ether target. Use DB-WAX for purity assay.

Mass Spectral Interpretation (The Fingerprint)[6]

Differentiation relies on observing the specific fragmentation pathways.

Target: 2-Allyloxy-p-toluidine (MW 163)
  • Molecular Ion (

    
    ):  m/z 163 (Strong, distinct).
    
  • Base Peak: m/z 122 (Loss of Allyl radical,

    
    ).
    
  • Diagnostic Fragment: m/z 106/107 (Toluidine core structure).

  • Mechanism: The allylic ether bond is weak; facile cleavage generates the resonance-stabilized phenoxy-type cation.

Impurity: Claisen Product (Phenol form)
  • Molecular Ion (

    
    ):  m/z 163 (Same as target).
    
  • Key Difference: Stronger m/z 148 peak (Loss of methyl) or m/z 134 (Loss of CHO if ring contraction occurs). The phenol -OH often leads to a "tailing" peak on non-polar columns, unlike the sharper ether peak.

Critical Analysis: The Thermal Rearrangement Risk

The most common analytical error with this compound is injector-induced artifact formation . If your GC inlet is set to standard 250°C+ conditions, you are likely observing the rearrangement product, not the synthesized ether.

Visualization: Thermal Artifact Pathway

The following diagram illustrates the [3,3]-sigmatropic rearrangement that occurs inside the GC injector.

ClaisenRearrangement Ether 2-Allyloxy-p-toluidine (Target Ether) GC Inlet < 200°C TS Transition State [3,3]-Sigmatropic Ether->TS Heat (>200°C) Product 3-Allyl-4-methyl-2-aminophenol (C-Allyl Isomer) GC Inlet > 220°C TS->Product Irreversible Migration

Figure 1: The "Claisen Trap." High injector temperatures convert the target O-allyl ether into the C-allyl phenol isomer, leading to false retention time data.

Visualization: Recommended Method Workflow

This decision tree guides the analyst through the column selection process.

MethodWorkflow Start Sample: 2-Allyloxy-p-toluidine Goal Goal: Purity vs. Isomer ID? Start->Goal Branch1 Purity / Quick Screen Goal->Branch1 Branch2 Isomer Resolution / Impurity ID Goal->Branch2 Col1 Column: DB-5ms (Non-Polar) Branch1->Col1 Col2 Column: DB-WAX (Polar) Branch2->Col2 Result1 Fast Elution Risk: Co-elution of isomers Col1->Result1 Result2 High Resolution Separates Ether vs. Phenol Col2->Result2

Figure 2: Method development decision tree. Polar columns (WAX) are strongly recommended for definitive isomer separation.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectra of Allyl Ethers. National Institute of Standards and Technology.[2][3][4][5] [Link]

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. [Link]

  • M. A. Castro, et al. (2002). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. MDPI Molecules. [Link]

Sources

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline. The procedural guidance herein is designed to build a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices.

Hazard Assessment: Understanding the "Why" Behind the PPE

While a specific, comprehensive toxicological profile for 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline is not extensively documented, its structure provides critical clues to its potential hazards. The molecule is a substituted aniline. Aniline and its derivatives are a well-studied class of aromatic amines, and we must predicate our safety protocols on the hazards associated with this class.

The primary hazards are:

  • High Acute Toxicity: Anilines are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] Vapors can be readily absorbed through the skin.[5]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and severe eye irritation or damage.[3][5][6][7]

  • Organ Damage: Prolonged or repeated exposure may lead to damage to organs, particularly the liver, kidneys, and spleen.[1][5][8]

  • Methemoglobinemia: A significant risk associated with anilines is the induction of methemoglobinemia. The chemical impairs the oxygen-carrying capacity of the blood, leading to symptoms like dizziness, headache, cyanosis (bluish skin), and, in severe cases, asphyxia.[5][9]

  • Sensitization: Some aniline derivatives may cause an allergic skin reaction upon re-exposure.[2][5]

These hazards dictate that our primary safety goal is to prevent all routes of exposure—dermal, ocular, and inhalation.

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is selected, proper engineering and administrative controls must be in place.

  • Chemical Fume Hood: All work with 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline, including weighing, transfers, and solution preparation, must be conducted in a properly functioning and certified chemical fume hood.[3][5][10] This is the primary method for preventing inhalation exposure.

  • Restricted Access: Only trained personnel should be permitted to work with this chemical. The handling area should be clearly marked.

  • Emergency Equipment: An eyewash station and a safety shower must be immediately accessible and unobstructed.[5][11][12]

Core PPE Requirements: Your Non-Negotiable Barrier

This is the minimum required PPE for any procedure involving 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves (minimum 8 mil thickness) may be suitable for incidental contact, but they should be changed immediately upon contamination. For extended handling or tasks with a higher splash risk, consider thicker gloves such as neoprene or PVC.[13][14] Always inspect gloves for pinholes or tears before use.[3] Never reuse disposable gloves.[15]

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.[16] For procedures involving a risk of splashing or heating, a full-face shield must be worn over the safety goggles.[10][16]

  • Body Protection: A flame-resistant laboratory coat is required.[16] It should be fully buttoned with the sleeves rolled down. All skin must be covered; long pants and closed-toe shoes are mandatory.[12][14] For tasks with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.

Task-Specific Operational Plans and PPE

Different laboratory procedures carry varying levels of risk. The following section details step-by-step guidance for common tasks.

Weighing and Aliquoting Solid Compound
  • Preparation: Don the core PPE (lab coat, chemical splash goggles, and appropriate gloves).

  • Location: Perform all weighing activities inside a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Procedure: Use a spatula to carefully transfer the solid to a tared container. Avoid any actions that could generate dust.

  • Cleanup: After weighing, decontaminate the spatula and the balance area with an appropriate solvent (e.g., ethanol) and wipe clean. Dispose of the contaminated wipes in a designated hazardous waste container.

  • Post-Procedure: Remove gloves and wash hands thoroughly with soap and water.[14]

Preparing a Solution
  • Preparation: Don the core PPE, including a face shield over safety goggles due to the increased splash risk.

  • Location: All solution preparations must occur inside a chemical fume hood.

  • Procedure: Slowly add the weighed 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline to the solvent in your flask. If dissolving a larger quantity, add the solid in portions to control the process.

  • Mixing: Cap the container securely before any agitation or mixing.

  • Cleanup: Decontaminate any surfaces that may have been splashed. Dispose of any contaminated materials (e.g., weigh paper, wipes) in the designated hazardous waste stream.

  • Post-Procedure: Remove gloves and wash hands immediately.

Emergency and Disposal Plans

Spill Response
  • Small Spill (inside fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[5]

    • Dampen the absorbent material with alcohol to minimize dust and vapors.[17]

    • Carefully scoop the material into a clearly labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with alcohol followed by soap and water.[17]

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory door and prevent re-entry.

    • Contact your institution's emergency response team (e.g., Environmental Health & Safety).

    • Provide them with the Safety Data Sheet (SDS) for a similar aniline compound if one for the specific chemical is unavailable.

Disposal Plan
  • Chemical Waste: All excess 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline and its solutions must be disposed of as hazardous chemical waste. Do not pour it down the drain.[12] Collect it in a properly labeled, sealed waste container.

  • Contaminated Materials: All disposables that have come into contact with the chemical, including gloves, weigh paper, absorbent pads, and spill cleanup materials, must be collected in a sealed, labeled hazardous waste container.[8][17][18] This is critical as even trace amounts on gloves can pose an exposure risk.

Summary of PPE Requirements

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage/Transport Chemical Splash GogglesChemical-Resistant GlovesLab CoatNot required if container is sealed
Weighing Solid Chemical Splash GogglesChemical-Resistant GlovesLab CoatChemical Fume Hood
Preparing Solution Goggles & Face ShieldChemical-Resistant GlovesLab Coat, Chemical ApronChemical Fume Hood
Running Reaction Goggles & Face ShieldChemical-Resistant GlovesLab Coat, Chemical ApronChemical Fume Hood
Small Spill Cleanup Goggles & Face ShieldThicker Gloves (e.g., Neoprene)Lab Coat, Chemical ApronChemical Fume Hood / Respirator*

*A respirator with appropriate cartridges may be necessary if there is a risk of exceeding exposure limits, as determined by your institution's safety professionals. A respiratory protection program that meets OSHA's 29 CFR 1910.134 requirements must be followed.[5]

Workflow for Safe Handling and Disposal

prep 1. Preparation - Assemble PPE - Verify Fume Hood - Review Protocol ppe 2. Don PPE - Lab Coat - Goggles/Face Shield - Gloves prep->ppe handle 3. Chemical Handling (Weighing, Mixing, etc.) Perform in Fume Hood ppe->handle decon 4. Decontaminate - Work Area - Equipment handle->decon After Task spill Emergency: Spill Occurs handle->spill waste 5. Segregate Waste - Contaminated Solids - Liquid Waste decon->waste doff 6. Doff PPE (Remove gloves last) waste->doff wash 7. Wash Hands doff->wash spill_proc Execute Spill Protocol - Alert, Evacuate, or Clean - Report to EHS spill->spill_proc spill_proc->waste Post-Cleanup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.